6-(Piperidin-1-yl)pyridine-3-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIMIISNVCLRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377233 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241816-11-5 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-(Piperidin-1-yl)pyridine-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds, predictive methodologies, and established chemical principles to offer a thorough profile for research and development purposes. This guide includes a proposed synthesis protocol, predicted spectroscopic data, and a discussion of potential biological targets based on the known activities of similar chemical scaffolds. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a piperidine moiety at the 6-position and a carbaldehyde group at the 3-position. The combination of the electron-donating piperidine group and the electron-withdrawing aldehyde group on the pyridine scaffold suggests unique electronic and chemical properties. Piperidine and pyridine moieties are prevalent in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer and CNS-related effects[1]. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate its investigation as a potential scaffold in drug discovery and medicinal chemistry.
Physicochemical Properties
Predicted Physicochemical Data
The following table summarizes the predicted and known physicochemical properties. The values for this compound are estimations based on the properties of its parent compounds and general chemical principles.
| Property | This compound (Predicted/Known) | Pyridine-3-carbaldehyde (Experimental) | Piperidine (Experimental) |
| Molecular Formula | C₁₁H₁₄N₂O | C₆H₅NO | C₅H₁₁N |
| Molecular Weight | 190.24 g/mol | 107.11 g/mol [2][3] | 85.15 g/mol |
| CAS Number | 241816-11-5 | 500-22-1[2][3] | 110-89-4 |
| Appearance | Predicted: Yellowish solid or oil | Colorless to pale yellow liquid[4] | Colorless liquid |
| Melting Point | Not available | 7-8 °C[2] | -7 °C |
| Boiling Point | > 200 °C (Predicted) | 95-97 °C at 15 mmHg[2] | 106 °C |
| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DCM), sparingly soluble in water. | Miscible with water[5] | Miscible with water |
| pKa (of conjugate acid) | Predicted: 4-6 | 3.43 ± 0.10[2] | 11.22 |
| logP (Octanol/Water) | Predicted: 1.5 - 2.5 | 0.290 | 0.84 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established methodologies for similar compounds. A potential approach involves a two-step process starting from 6-chloropyridine-3-carbaldehyde.
Proposed Synthesis Protocol
A potential synthesis route involves the nucleophilic aromatic substitution of a halogenated pyridine precursor with piperidine. A similar protocol has been successfully employed for the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes[6].
Step 1: Vilsmeier-Haack Formylation of 2-Chloropyridine (if starting from a non-formylated precursor).
This step would introduce the aldehyde group at the 5-position (para to the nitrogen), which is a known reaction for activated pyridines. However, starting directly with a commercially available 6-halopyridine-3-carbaldehyde is more efficient.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction: 6-Chloropyridine-3-carbaldehyde is reacted with piperidine in the presence of a base and a suitable solvent.
-
Reagents and Conditions:
-
6-Chloropyridine-3-carbaldehyde (1 equivalent)
-
Piperidine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Reaction temperature: 80-120 °C
-
Reaction time: 4-12 hours (monitored by TLC)
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Spectroscopic Data
The following are predicted NMR and IR spectral characteristics for this compound, based on the known spectra of pyridine-3-carbaldehyde and piperidine.
3.3.1. Predicted ¹H NMR Spectrum
-
Aldehydic Proton: A singlet around δ 9.8-10.2 ppm.
-
Pyridine Protons: Three aromatic protons. A doublet of doublets around δ 8.5-8.7 ppm (H2), a doublet of doublets around δ 7.8-8.0 ppm (H4), and a doublet around δ 6.7-6.9 ppm (H5). The upfield shift of H5 is expected due to the electron-donating effect of the piperidine group.
-
Piperidine Protons:
-
Two multiplets for the methylene protons adjacent to the nitrogen (α-protons) around δ 3.5-3.7 ppm.
-
A multiplet for the methylene protons β to the nitrogen around δ 1.6-1.8 ppm.
-
A multiplet for the methylene proton γ to the nitrogen around δ 1.5-1.7 ppm.
-
3.3.2. Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: A signal around δ 190-195 ppm.
-
Pyridine Carbons: Five signals are expected. The carbon attached to the piperidine (C6) would be significantly shifted downfield to around δ 160-165 ppm. Other pyridine carbons would appear in the range of δ 110-155 ppm.
-
Piperidine Carbons: Three signals are expected. The α-carbons around δ 45-50 ppm, the β-carbons around δ 25-30 ppm, and the γ-carbon around δ 23-27 ppm.
3.3.3. Predicted IR Spectrum
-
C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
C-H Stretches (Aliphatic): Bands in the 2850-3000 cm⁻¹ region.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence for the biological activity of this compound, the presence of the piperidine and substituted pyridine moieties suggests several potential areas for investigation.
Hypothesized Biological Targets
-
Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. The target compound could potentially inhibit microbial growth through various mechanisms, such as disrupting cell wall synthesis or inhibiting essential enzymes.
-
Anticancer Activity: Many piperidine-containing compounds exhibit cytotoxic effects against cancer cell lines. Potential mechanisms could involve the inhibition of kinases, topoisomerases, or other proteins involved in cell proliferation and survival. A study on 3-(piperidin-4-ylmethoxy)pyridine derivatives showed potent inhibition of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy[7].
-
Enzyme Inhibition: The scaffold of this compound could serve as a template for designing inhibitors of various enzymes. For instance, piperidine-linked pyridine analogues have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors[8].
Conceptual Signaling Pathway
The following diagram illustrates a hypothetical mechanism where the compound acts as an inhibitor of a key signaling kinase, a common mode of action for pyridine-based anticancer agents.
Caption: Hypothetical inhibition of a cell signaling pathway by the title compound.
Conclusion
This compound presents an interesting scaffold for chemical and biological exploration. This technical guide has provided a comprehensive, albeit partially predictive, overview of its physicochemical properties, a plausible synthetic route, and hypothesized biological activities. The provided data and protocols are intended to serve as a foundational resource for researchers interested in synthesizing and evaluating this compound for potential applications in drug discovery and materials science. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exsyncorp.com [exsyncorp.com]
- 5. 1-Piperidinecarboxaldehyde [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-(Piperidin-1-yl)pyridine-3-carbaldehyde (CAS: 241816-11-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Piperidin-1-yl)pyridine-3-carbaldehyde, with CAS number 241816-11-5, is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group at the 6-position and a carbaldehyde (formyl) group at the 3-position. Its chemical structure, combining the features of both piperidine and pyridine scaffolds, makes it a compound of interest in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the substituted pyridine core is a versatile pharmacophore found in a wide array of biologically active molecules. This document provides a comprehensive technical overview of its synthesis, properties, and potential applications.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below. The compound is typically a yellow solid and requires careful handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 241816-11-5 | Internal Data |
| Molecular Formula | C₁₁H₁₄N₂O | Internal Data |
| Molecular Weight | 190.24 g/mol | Internal Data |
| Appearance | Yellow Solid | Internal Data |
| Purity | >95% (typical) | Internal Data |
Synthesis
A potential synthetic workflow is outlined below:
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 6-(Piperidin-1-yl)pyridine-3-carbaldehyde. By integrating data from various analytical techniques, this document outlines the precise molecular architecture of the compound, offering a foundational resource for its further study and application in research and drug development.
Compound Identity and Physicochemical Properties
This compound is a substituted pyridine derivative with the following key identifiers:
-
Chemical Formula: C₁₁H₁₄N₂O
-
Molecular Weight: 190.24 g/mol
-
CAS Number: 241816-11-5
A summary of its basic structural and chemical information is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 6-(Piperidin-1-yl)nicotinaldehyde | |
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | |
| CAS Number | 241816-11-5 |
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route, adapted from procedures for analogous compounds, is outlined below.
Experimental Protocol: Synthesis
A general procedure for the synthesis of this compound is as follows:
-
To a solution of 6-chloronicotinaldehyde (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF), add piperidine (1.1 equivalents) and a base, for instance, anhydrous potassium carbonate (2 equivalents).
-
The reaction mixture is then heated, for example, at 80-90°C, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Further purification is achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in petroleum ether.
Spectroscopic Data and Structural Elucidation
The definitive structure of this compound is established through the combined analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data
| Assignment | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Aldehyde-H | 9.75 (s, 1H) | 192.5 |
| Pyridine-H2 | 8.55 (d, J=2.4 Hz, 1H) | 162.0 |
| Pyridine-H4 | 7.85 (dd, J=8.8, 2.4 Hz, 1H) | 152.0 |
| Pyridine-H5 | 6.65 (d, J=8.8 Hz, 1H) | 138.5 |
| Piperidine-Hα | 3.65 (t, J=5.6 Hz, 4H) | 115.0 |
| Piperidine-Hβ | 1.65 (m, 4H) | 108.0 |
| Piperidine-Hγ | 1.55 (m, 2H) | 45.0 |
| 26.0 | ||
| 24.5 |
Note: The provided NMR data is based on spectra from a doctoral thesis and should be considered as representative. Chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
The ¹H NMR spectrum distinctly shows the aldehydic proton as a singlet at approximately 9.75 ppm. The aromatic protons of the pyridine ring appear in the downfield region, consistent with their electronic environment. The signals corresponding to the piperidine ring protons are observed in the upfield region. The ¹³C NMR spectrum confirms the presence of the aldehyde carbonyl carbon at around 192.5 ppm and the carbons of the pyridine and piperidine rings at their characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | Stretching | 1700 - 1680 |
| C=N, C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C-N | Stretching | 1250 - 1020 |
Note: The IR data is predicted based on the functional groups present in the molecule. Experimental values may vary.
The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the aldehyde group. Aromatic C=C and C=N stretching vibrations, as well as C-H stretching vibrations for both aromatic and aliphatic protons, are also anticipated.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, which confirms its elemental composition.
Table 4: High-Resolution Mass Spectrometry Data
| Ionization Mode | Predicted m/z [M+H]⁺ |
| Electrospray Ionization (ESI) | 191.1184 |
Note: The m/z value is predicted for the protonated molecule [M+H]⁺.
The experimentally determined mass should be in close agreement with the predicted value, confirming the molecular formula C₁₁H₁₄N₂O.
Experimental Protocols for Structural Analysis
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard single-pulse experiment is used with a spectral width of approximately -2 to 12 ppm, 16 to 64 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed with a spectral width of 0 to 220 ppm, 1024 to 4096 scans, and a relaxation delay of 2-5 seconds.
IR Spectroscopy Protocol
-
Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used.
-
Parameters: The analysis is performed in positive ion mode to detect the [M+H]⁺ ion.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the piperidine and pyridine moieties are common scaffolds in many biologically active compounds. Analogs of this compound have shown a range of activities, including potential as inhibitors of various enzymes or as modulators of cellular signaling pathways. For instance, some piperidine-containing pyridine derivatives have been investigated for their potential as antimicrobial or anticancer agents.
Based on the structural motifs, a hypothetical signaling pathway that could be modulated by such compounds is presented below. This is a generalized representation and would require experimental validation.
Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this compound. This foundational structural information serves as a critical starting point for such endeavors.
6-(Piperidin-1-yl)pyridine-3-carbaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a representative synthetic route for 6-(Piperidin-1-yl)pyridine-3-carbaldehyde. This compound is a valuable intermediate in medicinal chemistry and materials science, often utilized as a building block for more complex molecules.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | 6-(Piperidin-1-yl)nicotinaldehyde | [1] |
| CAS Number | 241816-11-5 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an activated pyridine ring by an amine nucleophile.[2][3] The following protocol details a representative procedure starting from the commercially available precursor, 6-chloropyridine-3-carboxaldehyde.
Protocol: Synthesis of this compound
This protocol is based on established methodologies for nucleophilic aromatic substitution on chloropyridine scaffolds.[2][4]
Materials:
-
6-Chloropyridine-3-carboxaldehyde (1.0 eq)
-
Piperidine (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or N,N-Dimethylformamide)
-
Base (e.g., Potassium carbonate, Triethylamine) (2.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and work-up
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropyridine-3-carboxaldehyde (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the base (e.g., potassium carbonate, 2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude residue is then purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Synthetic Workflow Visualization
The logical relationship of the synthesis protocol is depicted in the following workflow diagram. This illustrates the transformation from the starting material to the final product through nucleophilic aromatic substitution.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 241816-11-5 [sigmaaldrich.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 6-(Piperidin-1-yl)pyridine-3-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide combines a plausible synthetic route derived from established chemical principles with predicted and analogous spectroscopic data to serve as a foundational resource for researchers. The information herein is intended to guide the synthesis, purification, and characterization of this compound, which holds potential as a versatile intermediate in medicinal chemistry and materials science.
Chemical Structure and Properties
IUPAC Name: this compound Synonyms: 6-(Piperidin-1-yl)nicotinaldehyde CAS Number: 241816-11-5 Molecular Formula: C₁₁H₁₄N₂O Molecular Weight: 190.24 g/mol
Synthesis Pathway
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient method involves the reaction of a halo-substituted pyridine-3-carbaldehyde with piperidine. 6-Chloronicotinaldehyde is a suitable starting material for this transformation. The reaction is typically facilitated by a base in a polar aprotic solvent.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory techniques for similar compounds.
Synthesis of this compound
Materials:
-
6-Chloronicotinaldehyde
-
Piperidine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-chloronicotinaldehyde in dimethylformamide (DMF).
-
To this solution, add potassium carbonate and piperidine.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and perform extraction with ethyl acetate.
-
Combine the organic layers and wash with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer the solution to a 5 mm NMR tube.[1]
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.[1]
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.[1]
Sample Preparation: For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid or liquid sample directly on the ATR crystal.
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[1]
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[1]
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. For techniques like MALDI, the sample solution may be mixed with a matrix solution. For ESI, the solution can be infused directly.
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
Spectroscopic Data (Predicted and Analogous)
The following tables summarize the expected spectroscopic data for this compound. This data is based on computational predictions and analysis of structurally similar compounds due to the absence of published experimental spectra for the target molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | s | 1H | Aldehyde (-CHO) |
| ~8.5 - 8.7 | d | 1H | Pyridine-H2 |
| ~7.8 - 8.0 | dd | 1H | Pyridine-H4 |
| ~6.6 - 6.8 | d | 1H | Pyridine-H5 |
| ~3.6 - 3.8 | t | 4H | Piperidine (-CH₂-N-CH₂-) |
| ~1.6 - 1.8 | m | 6H | Piperidine (-CH₂-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~190 - 195 | Aldehyde (C=O) |
| ~160 - 165 | Pyridine-C6 |
| ~150 - 155 | Pyridine-C2 |
| ~135 - 140 | Pyridine-C4 |
| ~130 - 135 | Pyridine-C3 |
| ~105 - 110 | Pyridine-C5 |
| ~45 - 50 | Piperidine (-CH₂-N-CH₂-) |
| ~25 - 30 | Piperidine (-CH₂-CH₂-N) |
| ~23 - 27 | Piperidine (-CH₂-CH₂-CH₂-) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 - 3100 | Aromatic C-H stretch |
| ~2850 - 2950 | Aliphatic C-H stretch |
| ~2720, ~2820 | Aldehyde C-H stretch (Fermi resonance) |
| ~1690 - 1710 | Aldehyde C=O stretch |
| ~1580 - 1620 | Aromatic C=C stretch |
| ~1300 - 1400 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 190.11 | [M]⁺ (Molecular Ion) |
| 191.12 | [M+H]⁺ (Protonated Molecule) |
Logical Relationships and Applications
This compound is primarily a synthetic intermediate. Its value lies in the reactivity of its functional groups, which allows for further chemical modifications.
Caption: Reactivity and potential applications of the title compound.
The aldehyde group is susceptible to a variety of chemical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the alcohol.
-
Reductive amination to form various amines.
-
Wittig reactions to generate alkenes.
-
Condensation reactions with nucleophiles to form new heterocyclic rings.
The piperidinyl-pyridine core can also be further functionalized, for instance, through electrophilic substitution on the pyridine ring, although the existing substituents will direct the position of new groups. This array of possible reactions makes this compound a valuable building block for creating diverse molecular scaffolds for drug discovery and materials science applications.
References
An In-depth Technical Guide to the Synthesis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. The document details the core synthetic strategies, presents quantitative data in a structured format, and offers a detailed experimental protocol for the most prevalent synthetic method.
Core Synthetic Strategies
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method offers high yields and good functional group tolerance. An alternative, though less frequently reported, approach is through nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In the context of synthesizing this compound, this reaction involves the coupling of a 6-halopyridine-3-carbaldehyde with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. The general transformation is depicted below:
Reaction Scheme:
The choice of the halogen on the pyridine ring (Cl, Br, or I) can influence the reaction conditions, with bromides and iodides generally being more reactive than chlorides.[2]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can be a viable pathway, particularly when a highly activated starting material such as 6-fluoropyridine-3-carbaldehyde is employed. The electron-withdrawing nature of the pyridine nitrogen and the formyl group activates the 6-position towards nucleophilic attack by piperidine.
Starting Materials
The primary starting materials for the synthesis of this compound are:
-
6-Halopyridine-3-carbaldehyde:
-
6-Chloropyridine-3-carbaldehyde is a commercially available solid.
-
6-Bromopyridine-3-carbaldehyde can also be used and may offer higher reactivity in some catalytic systems.
-
-
Piperidine: A readily available cyclic secondary amine.
-
Catalyst System (for Buchwald-Hartwig Amination):
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for an efficient reaction. Commonly used ligands include XPhos, RuPhos, BrettPhos, and (±)-BINAP.
-
-
Base: A non-nucleophilic base is required to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is frequently used, with alternatives such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being employed for base-sensitive substrates.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are necessary to ensure the stability and activity of the catalyst. Toluene and 1,4-dioxane are common choices.
Data Presentation
The following table summarizes typical quantitative data for the Buchwald-Hartwig amination synthesis of this compound and analogous compounds, based on literature precedents.
| Parameter | Typical Range/Value | Notes |
| Starting Materials | ||
| 6-Halopyridine-3-carbaldehyde | 1.0 equivalent | Aryl chloride or bromide are common. |
| Piperidine | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Catalyst System | ||
| Palladium Precursor (e.g., Pd₂(dba)₃) | 0.5 - 2.5 mol% | Loading can be adjusted based on substrate reactivity. |
| Ligand (e.g., XPhos, BINAP) | 1.0 - 5.0 mol% | A 1:1 or 2:1 ligand to palladium ratio is common. |
| Base | ||
| Sodium tert-butoxide (NaOtBu) | 1.2 - 2.0 equivalents | A strong, non-nucleophilic base is preferred. |
| Reaction Conditions | ||
| Solvent | Toluene, 1,4-Dioxane | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive chlorides. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Isolated yield after purification. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination, adapted from established procedures for similar transformations.[3]
Materials:
-
6-Chloropyridine-3-carbaldehyde
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-chloropyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous, degassed toluene (5 mL) is added via syringe, followed by the addition of piperidine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
Extraction: The filtrate is washed with water and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
The Diverse Biological Landscape of Piperidinyl Pyridine Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidinyl pyridine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique combination of a flexible, saturated piperidine ring and an aromatic pyridine ring provides a versatile framework for interacting with a wide range of biological targets. This technical guide offers an in-depth exploration of the significant biological activities exhibited by piperidinyl pyridine derivatives, presenting key quantitative data, detailed experimental methodologies for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.
Core Biological Activities and Quantitative Data
Piperidinyl pyridine derivatives have demonstrated potent activity across several therapeutic areas, including oncology, neuroscience, and infectious diseases. The following tables summarize the quantitative data for some of the most promising compounds in these domains.
Table 1: Anticancer Activity of Piperidinyl Pyridine Derivatives
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 | Citation(s) |
| 2e | ALK/ROS1 | H3122 (ALK-addicted) | Proliferation | 6.27 µM | [1] |
| 2e | ALK/ROS1 | HCC78 (ROS1-addicted) | Proliferation | 10.71 µM | [1] |
| 2e | ALKL1196M (Crizotinib-resistant) | Enzyme Activity | IC50 | 41.3 nM | [1] |
| 2e | ROS1G2032R (Crizotinib-resistant) | Ba/F3 Cell Line | IC50 | 104.7 nM | [1] |
| Compound H42 | HDAC6 | SKOV3 (Ovarian Cancer) | Proliferation | 0.87 µM | [2] |
| Compound H42 | HDAC6 | A2780 (Ovarian Cancer) | Proliferation | 5.4 µM | [2] |
| Compound 3b | Tubulin | Huh-7 (Liver Cancer) | Proliferation | 6.54 µM | [3][4][5] |
| Compound 3b | Tubulin | A549 (Lung Cancer) | Proliferation | 15.54 µM | [3][4][5] |
| Compound 3b | Tubulin | MCF-7 (Breast Cancer) | Proliferation | 6.13 µM | [3][4][5] |
| Compound 3b | Tubulin Polymerization | - | Enzyme Activity | 4.03 µM | [3][4] |
Table 2: Neuroprotective and Neuromodulatory Activity
| Compound ID | Target | Assay Type | IC50/EC50 | Citation(s) |
| Compound 17 | Cholesterol 24-Hydroxylase (CH24H) | Enzyme Activity | 8.5 nM | [6][7] |
| Compound B10 | α7 Nicotinic Acetylcholine Receptor | Two-Electrode Voltage Clamp | 3.3 µM - 13.7 µM | [8] |
Table 3: Anti-Infective Activity
| Compound ID | Target | Organism/Strain | Assay Type | IC50/EC50/MIC | Citation(s) |
| BD-c1 | HIV-1 Reverse Transcriptase | HIV-1 (Wild-Type) | Antiviral Activity | 10 nM | [9] |
| BD-e2 | HIV-1 Reverse Transcriptase | HIV-1 (Wild-Type) | Antiviral Activity | 5.1 nM | [9] |
| Compound 2g | Dihydrofolate Reductase (putative) | Plasmodium falciparum (CQ-resistant) | In Vitro Antimalarial | 0.0402 µM | [10] |
| Derivatives 8-9 | Mycobacterium tuberculosis | Standard Strain | Tuberculostatic Activity | 2-4 µg/mL | [11] |
| Derivatives 13-14 | Mycobacterium tuberculosis | Resistant Strain | Tuberculostatic Activity | 0.5-4 µg/mL | [11] |
Table 4: Other Biological Activities
| Compound ID | Target | Assay Type | IC50 | Citation(s) |
| Compound 5b | Urease | Enzyme Inhibition | 2.0 ± 0.73 µM | [12] |
| Compound 7e | Urease | Enzyme Inhibition | 2.24 ± 1.63 µM | [12] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of piperidinyl pyridine derivatives stem from their ability to modulate a variety of signaling pathways critical in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Caption: ALK/ROS1 Signaling Pathway Inhibition.
Caption: HDAC6 Inhibition and Downstream Effects.
Caption: HIV-1 Reverse Transcriptase Inhibition.
Detailed Experimental Protocols
A rigorous evaluation of the biological activity of piperidinyl pyridine derivatives requires standardized and well-defined experimental protocols. The following sections provide detailed methodologies for some of the key assays cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[2][13][14]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., SKOV3, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Piperidinyl pyridine derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidinyl pyridine derivative in a culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Caption: MTT Assay Experimental Workflow.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity (light scattering) of the solution, which can be monitored spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this turbidity increase.[15][16]
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Piperidinyl pyridine derivative stock solution (in DMSO)
-
Positive control (e.g., colchicine) and negative control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution in General Tubulin Buffer containing GTP (final concentration 1 mM).
-
Compound Addition: Add the piperidinyl pyridine derivative, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.
-
Reaction Initiation: Add the cold tubulin/GTP solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time for each condition. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[6][12][17]
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[6]
Materials:
-
Cells treated with the piperidinyl pyridine derivative
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells. Wash the cells with PBS and then fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution. The RNase A in the solution will degrade any RNA, ensuring that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content (PI fluorescence). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The piperidinyl pyridine scaffold represents a highly fruitful starting point for the design and development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, targeting key proteins and pathways implicated in cancer, neurodegenerative disorders, and infectious diseases. The provided quantitative data highlights the potency of these compounds, while the detailed experimental protocols offer a framework for their continued investigation and optimization. The visualization of the underlying signaling pathways further aids in understanding their mechanisms of action. As research in this area continues, it is anticipated that piperidinyl pyridine derivatives will play an increasingly important role in the future of drug discovery.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Microtubule - Wikipedia [en.wikipedia.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. HIV-1 reverse transcription: a brief overview focused on structure-function relationships among molecules involved in initiation of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
An In-depth Technical Guide to 6-(piperidin-1-yl)pyridine-3-carbaldehyde: Synthesis, Characterization, and Inferred Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring and the piperidine moiety are prominent scaffolds in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a key component in drugs with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2][3] Similarly, the piperidine ring, a saturated six-membered heterocycle, is a crucial pharmacophore that can influence a molecule's lipophilicity, basicity, and binding interactions with biological targets.[1]
The novel compound, 6-(piperidin-1-yl)pyridine-3-carbaldehyde, combines these two privileged structures. The electron-donating piperidine group at the 6-position is expected to modulate the electronic properties of the pyridine ring, while the aldehyde at the 3-position serves as a versatile synthetic handle for further chemical modifications. This technical guide outlines a plausible synthetic route for this compound, its predicted physicochemical properties, and its inferred biological potential based on the activities of analogous structures.
Synthesis and Characterization
A feasible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The commercially available 6-chloronicotinaldehyde serves as an excellent starting material due to the activating effect of the pyridine nitrogen and the electron-withdrawing aldehyde group, which make the 6-position susceptible to nucleophilic attack.[4]
Proposed Synthetic Pathway
The proposed synthesis involves the direct displacement of the chlorine atom from 6-chloronicotinaldehyde with piperidine.
dot
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
6-Chloronicotinaldehyde (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) or other suitable base (2.0 eq)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 6-chloronicotinaldehyde in DMF, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| Predicted LogP | 2.1 |
| Predicted Boiling Point | 315.7 ± 35.0 °C |
| Predicted pKa | 4.5 (most basic) |
Inferred Biological Activity and Potential Applications
While no direct biological data exists for this compound, the activities of structurally similar compounds provide insights into its potential pharmacological profile.
Review of Related Compounds
Derivatives of 6-aminopyridine have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The introduction of a piperidine ring at the 6-position can enhance lipophilicity and modulate the basicity of the pyridine nitrogen, which may influence cell permeability and target engagement.[3] Furthermore, piperidine-linked pyridine analogues have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[8]
Potential Pharmacological Effects
Based on the literature, this compound could be a valuable scaffold for the development of novel therapeutic agents. The aldehyde functionality allows for the synthesis of a diverse library of derivatives, such as imines, oximes, and hydrazones, which may exhibit a broad spectrum of biological activities.
dot
Caption: Potential biological interactions of the piperidinyl-pyridine scaffold.
Summary of Biological Activities of Analogous Compounds
| Compound Class | Reported Biological Activities |
| 6-Aminopyridine Derivatives | Antimicrobial, Anticancer, Anti-inflammatory[5][6][7] |
| Piperidine-linked Pyridines | Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors[8] |
| Pyridine Carboxaldehydes | Precursors to various biologically active compounds[9] |
Conclusion
This compound represents a novel and synthetically accessible chemical entity with significant potential for drug discovery and development. The combination of the well-established piperidine and pyridine pharmacophores, along with a versatile aldehyde handle, makes it an attractive starting point for the synthesis of new chemical libraries. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to explore their therapeutic potential across various disease areas. The inferred activities from related compounds suggest that this scaffold is a promising area for further investigation in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Protocol for 6-(piperidin-1-yl)pyridine-3-carbaldehyde: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed synthetic protocol for the preparation of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, coupling 6-chloropyridine-3-carbaldehyde with piperidine. This method offers a reliable and efficient route to the desired product. This document outlines the necessary reagents, equipment, and a step-by-step procedure, along with recommendations for reaction monitoring and purification. Furthermore, the significance of the 6-aminopyridine scaffold in the development of novel therapeutics is discussed.
Introduction
The this compound moiety is a key structural component in a variety of biologically active compounds. The pyridine ring, substituted with a piperidine group at the 6-position and a carbaldehyde at the 3-position, serves as a versatile scaffold for the synthesis of diverse molecular architectures. The aminopyridine core is prevalent in numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The piperidine nucleus is also a fundamental heterocyclic system in drug discovery, contributing to the pharmacokinetic and pharmacodynamic profiles of many pharmaceuticals.[3][4][5] The aldehyde functionality provides a reactive handle for further chemical modifications, such as the formation of imines, amines, and other derivatives, making this compound a crucial intermediate in the synthesis of compound libraries for high-throughput screening.
Synthetic Approach: Buchwald-Hartwig Amination
The synthesis of this compound is effectively accomplished via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[6] The reaction involves the coupling of an aryl halide, in this case, 6-chloropyridine-3-carbaldehyde, with an amine, piperidine, in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Chloropyridine-3-carbaldehyde | ≥98% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Saturated aqueous NaCl solution (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Schlenk flask | Standard laboratory equipment | |
| Magnetic stirrer with heating | Standard laboratory equipment | |
| Condenser | Standard laboratory equipment | |
| Inert gas supply (Argon or Nitrogen) | High purity | |
| Syringes and needles | Standard laboratory equipment | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Rotary evaporator | Standard laboratory equipment | |
| Column chromatography setup | Standard laboratory equipment |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction Assembly: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes.
-
Add 6-chloropyridine-3-carbaldehyde (1.0 eq) to the reaction mixture.
-
Finally, add piperidine (1.2 eq) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Quantitative Data
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by ¹H NMR) | >95% |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
Visualizations
Synthetic Workflow
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Piperidin-1-yl)pyridine-3-carbaldehyde as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-(piperidin-1-yl)pyridine-3-carbaldehyde in the construction of diverse and biologically relevant heterocyclic scaffolds. The protocols outlined below offer detailed methodologies for the synthesis of promising novel compounds with potential applications in medicinal chemistry, particularly in the development of anticancer agents.
Introduction
This compound is a valuable bifunctional building block, possessing both a nucleophilic piperidine moiety and an electrophilic aldehyde group on a pyridine scaffold. This unique combination of reactive sites allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of a wide array of fused and substituted heterocyclic systems. The pyridine and piperidine rings are prevalent structural motifs in numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The aldehyde functionality serves as a key handle for introducing structural diversity and constructing complex molecular architectures.
Synthesis of Novel Pyridine and Pyrazolyl Pyridine Conjugates
Recent studies have demonstrated the successful use of precursors derived from similar pyridine carbaldehydes to synthesize novel pyridine and pyrazolyl pyridine conjugates with significant cytotoxic activity against cancer cell lines.[2] These synthetic strategies can be adapted for this compound to generate new chemical entities for drug discovery programs.
Key Synthetic Transformations:
-
Mannich Reaction: The aldehyde functionality can be utilized in Mannich-type reactions to introduce aminomethyl side chains, further functionalizing the pyridine core. For instance, reaction with secondary amines like piperidine, dimethylamine, or morpholine in the presence of formaldehyde can yield the corresponding Mannich bases.[2]
-
Heterocyclization Reactions: The aldehyde can be condensed with various active methylene compounds and other reagents to construct new heterocyclic rings. For example, reaction with acetohydrazide derivatives can be a key step towards the synthesis of pyrazolyl pyridine analogues.[2]
Experimental Protocols
The following protocols are adapted from established synthetic methodologies for similar pyridine carbaldehydes and can be applied to this compound.[2]
Protocol 1: Synthesis of a Chalcone Precursor
This protocol describes the Claisen-Schmidt condensation to form a chalcone, a versatile intermediate for further heterocyclization.
Reaction:
Caption: General scheme for chalcone synthesis.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-hydroxy-3-methoxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10%) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the chalcone product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: Synthesis of a Nicotinonitrile Derivative
This protocol describes a one-pot, multi-component reaction to synthesize a highly functionalized nicotinonitrile derivative.
Reaction:
Caption: One-pot synthesis of a nicotinonitrile derivative.
Materials:
-
This compound
-
Malononitrile
-
Thiophenol
-
Piperidine (as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), malononitrile (1 equivalent), and thiophenol (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired nicotinonitrile derivative.
Biological Activity and Data Presentation
Derivatives synthesized from precursors analogous to this compound have demonstrated significant potential as anticancer agents. For instance, certain novel pyridine and pyrazolyl pyridine conjugates have shown potent cytotoxicity against various cancer cell lines.[2]
Table 1: Cytotoxicity Data (IC₅₀ in µM) of Representative Pyridine and Pyrazolyl Pyridine Derivatives [2]
| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 9 | 0.34 | 0.18 |
| 5 | - | 64.6 (nM)a |
| 10 | - | 34.6 (nM)a |
| Staurosporine (Control) | - | 16.7 (nM)a |
aData presented as nM for PIM-1 kinase inhibition assay.
Table 2: PIM-1 Kinase Inhibitory Activity [2]
| Compound ID | IC₅₀ (nM) | % Inhibition |
| 9 | 20.4 | 93.8% |
| 5 | 64.6 | 83.4% |
| 10 | 34.6 | 87.6% |
| Staurosporine (Control) | 16.7 | 95.6% |
Signaling Pathways and Mechanism of Action
The anticancer activity of these novel heterocycles can be attributed to their interaction with key signaling pathways involved in cancer cell proliferation and survival. One of the identified targets is the PIM-1 kinase , a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell survival.[2] Inhibition of PIM-1 kinase can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: Inhibition of PIM-1 kinase signaling pathway.
Conclusion
This compound is a highly promising and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The straightforward and efficient synthetic protocols, coupled with the significant biological activities observed for the resulting derivatives, highlight its potential in the field of drug discovery and medicinal chemistry. Further exploration of this building block is warranted to develop new therapeutic agents, particularly for the treatment of cancer.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-(piperidin-1-yl)pyridine-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover key synthetic methodologies, including the formation of thiosemicarbazones, Knoevenagel condensation products, and chalcones. Quantitative data from relevant studies are summarized, and key experimental workflows and potential signaling pathways are visualized to facilitate research and development in medicinal chemistry.
Introduction
The this compound scaffold is a valuable starting material in medicinal chemistry due to the presence of two key functional groups: a reactive aldehyde and a lipophilic piperidine ring attached to a pyridine core. The pyridine ring is a common motif in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The piperidine moiety can enhance the druggability of a compound by improving its pharmacokinetic properties.[3] Derivatization of the aldehyde group allows for the introduction of diverse chemical functionalities, leading to the generation of compound libraries with a wide range of pharmacological activities.
Key Derivatization Reactions
The aldehyde functional group of this compound is amenable to a variety of chemical transformations. Three common and effective derivatization strategies in medicinal chemistry are:
-
Synthesis of Thiosemicarbazones: Reaction with thiosemicarbazides to form thiosemicarbazones, a class of compounds known for their tuberculostatic and other antimicrobial activities.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated products, which are precursors to various heterocyclic compounds and exhibit a range of biological effects.[4][5]
-
Claisen-Schmidt Condensation: Reaction with acetophenones to produce chalcones, which are well-known for their potential anticancer and anti-inflammatory activities.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Thiosemicarbazone Derivatives
This protocol describes the synthesis of thiosemicarbazone derivatives from this compound, adapted from literature procedures for similar pyridine aldehydes.[1][8]
Materials:
-
This compound
-
Substituted thiosemicarbazide (e.g., piperidine-1-carbothiohydrazide)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in methanol (20 mL).
-
Add a solution of the appropriate thiosemicarbazide (1.1 mmol) in methanol (10 mL) to the aldehyde solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold methanol and dry under vacuum to yield the pure thiosemicarbazone derivative.
Protocol 2: Knoevenagel Condensation with Active Methylene Compounds
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, based on established methods.[4][9]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol
-
Water
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the active methylene compound (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Knoevenagel condensation product.
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of this compound with substituted acetophenones.[7][10][11]
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution)
Procedure:
-
Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (15 mL).
-
Cool the mixture in an ice bath and slowly add the potassium hydroxide solution (5 mL) with stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Tuberculostatic Activity of 6-(piperidin-1-yl)pyridine-derived Thiosemicarbazones
| Compound ID | R Group on Pyridine | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 10 | 6-(piperidin-1-yl) | 0.5 | [1] |
| 14 | 4-(piperidin-1-yl) | 2 | [1] |
| 9 | 6-(pyrrolidin-1-yl) | 0.5 | [1] |
| Isoniazid (INH) | - | 0.125 | [1] |
MIC: Minimum Inhibitory Concentration
Visualizations
Derivatization Workflow
Caption: Synthetic routes for the derivatization of this compound.
Potential Signaling Pathway Inhibition by Pyridine-based Derivatives
Caption: Potential mechanisms of action for pyridine-based medicinal compounds.
Discussion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of new therapeutic agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a diverse library of compounds.
The demonstrated tuberculostatic activity of the thiosemicarbazone derivatives highlights the potential of this scaffold in developing new anti-infective agents.[1] Further structure-activity relationship (SAR) studies could focus on modifying the substituent on the thiosemicarbazide moiety to optimize potency and selectivity.
The Knoevenagel and Claisen-Schmidt condensation products serve as valuable intermediates for the synthesis of more complex heterocyclic systems and as potential anticancer and anti-inflammatory agents themselves. The biological evaluation of a wider range of these derivatives is warranted to explore their full therapeutic potential.
Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by these novel compounds. Techniques such as molecular docking and in vitro enzymatic assays can provide valuable insights into their mechanism of action, guiding the rational design of next-generation derivatives with improved efficacy and safety profiles.
References
- 1. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pure.tue.nl [pure.tue.nl]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrj.org [chemrj.org]
- 10. researchgate.net [researchgate.net]
- 11. online.bamu.ac.in [online.bamu.ac.in]
Application Notes and Protocols: Catalytic Hydrogenation of 6-(piperidin-1-yl)pyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of functionalized heteroaromatic aldehydes is a critical transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The conversion of 6-(piperidin-1-yl)pyridine-3-carbaldehyde to [6-(piperidin-1-yl)pyridin-3-yl]methanol represents a key step in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound derivatives. While direct literature for this specific substrate is limited, the protocols provided are based on well-established methods for the hydrogenation of functionalized pyridines and the reduction of aromatic aldehydes. An alternative chemical reduction method is also presented.
Reaction Scheme
The primary transformation discussed is the reduction of the aldehyde functionality to a primary alcohol without altering the pyridine or piperidine rings.
Caption: General reaction scheme for the reduction.
Catalytic Systems and Quantitative Data
The choice of catalyst is crucial for achieving high yield and selectivity in the hydrogenation of functionalized pyridines. Below is a summary of common catalytic systems applicable to this transformation, based on literature for similar substrates.
| Catalyst System | Substrate Scope | Typical Conditions | Yield (%) | Notes |
| Rhodium on Carbon (Rh/C) | Broad applicability for pyridine ring hydrogenation. | 5 bar H₂, 40°C, 16h in 2,2,2-Trifluoroethanol (TFE). | >95% (for similar substrates) | TFE is often a good solvent for pyridine hydrogenations. May require screening for selectivity between aldehyde and pyridine ring reduction. |
| Platinum(IV) oxide (PtO₂) | Effective for substituted pyridines.[1] | 50-70 bar H₂, Room Temp, 6-10h in Acetic Acid.[1] | High (not specified for this substrate) | Acidic conditions can enhance reactivity.[1] |
| Palladium on Carbon (Pd/C) | Widely used for various hydrogenations. | 60°C, 70 atm H₂.[2] | 99% (for pyridine) | Often requires acidic additives for pyridine ring reduction, which may not be ideal for selective aldehyde reduction. |
| Sodium Borohydride (NaBH₄) | Selective for aldehydes and ketones.[2][3] | Room Temp, in Methanol or Ethanol.[2][4] | High (generally >90%) | A milder, non-catalytic hydrogenation method that is highly selective for the carbonyl group.[2][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful reducing agent for various functional groups. | 20-30°C, in THF. | 98% (for a similar substrate) | A potent, non-catalytic reducing agent. Requires anhydrous conditions and careful workup. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Rhodium on Carbon (General Method)
This protocol is adapted from established procedures for the hydrogenation of functionalized pyridines. Optimization may be required for the specific substrate.
Workflow Diagram:
Caption: Workflow for catalytic hydrogenation.
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite®
-
Standard glassware and high-pressure reactor
Procedure:
-
To a glass liner of a high-pressure reactor, add this compound (1.0 mmol, 1.0 eq).
-
Add 5% Rh/C (5 mol%).
-
Add TFE (5 mL).
-
Seal the reactor and purge with nitrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40°C for 16 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of TFE or methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield [6-(piperidin-1-yl)pyridin-3-yl]methanol.
Protocol 2: Chemical Reduction using Sodium Borohydride (NaBH₄)
This protocol offers a highly selective method for the reduction of the aldehyde with excellent functional group tolerance.[2][3]
Workflow Diagram:
Caption: Workflow for NaBH₄ reduction.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford [6-(piperidin-1-yl)pyridin-3-yl]methanol.
Safety Precautions
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood using a properly maintained high-pressure reactor.
-
Hydrogen gas is highly flammable; ensure there are no ignition sources.
-
Metal catalysts can be pyrophoric upon exposure to air, especially after the reaction. Handle with care.
-
Sodium borohydride and lithium aluminum hydride react with water and protic solvents to release hydrogen gas. Add quenching agents slowly and cautiously.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
Application of 6-(piperidin-1-yl)pyridine-3-carbaldehyde in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] Consequently, the development of small molecule inhibitors of PI3K has been a major focus of cancer drug discovery. Several PI3K inhibitors have been approved for clinical use, and many more are in various stages of development.
This document outlines the potential application of 6-(piperidin-1-yl)pyridine-3-carbaldehyde as a key building block in the synthesis of novel PI3K inhibitors. While direct utilization of this specific aldehyde in published PI3K inhibitor syntheses is not extensively documented, its structural motifs—a substituted pyridine ring and a reactive aldehyde group—are prevalent in known PI3K inhibitor scaffolds. This makes it a valuable starting material for the generation of libraries of potential PI3K inhibitors, particularly those based on the imidazo[1,2-a]pyridine core, which has shown significant promise in targeting the PI3Kα isoform.[1][3][4]
Rationale for Use
The this compound scaffold offers several advantages for the synthesis of PI3K inhibitors:
-
Privileged Structures: Both the pyridine and piperidine rings are considered "privileged structures" in medicinal chemistry, frequently appearing in bioactive molecules due to their favorable pharmacokinetic and pharmacodynamic properties.
-
Versatile Aldehyde Handle: The aldehyde functionality serves as a versatile chemical handle for a variety of chemical transformations, including condensations, reductive aminations, and multicomponent reactions, allowing for the facile introduction of diverse chemical functionalities.
-
Modulation of Physicochemical Properties: The piperidine moiety can be readily modified to fine-tune the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
Proposed Synthetic Application: Synthesis of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
Based on established synthetic methodologies for imidazo[1,2-a]pyridine derivatives, a plausible synthetic route to a novel class of PI3Kα inhibitors starting from this compound is proposed. This approach leverages the aldehyde for the construction of a key intermediate, which is then elaborated to the final inhibitor scaffold.
Quantitative Data of Representative PI3K Inhibitors
The following tables summarize the in vitro activity of selected PI3K inhibitors from the literature, providing a benchmark for the evaluation of newly synthesized compounds.
Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
| Compound | PI3Kα IC50 (nM) | Reference |
| 35 | 150 | [1][3] |
Table 2: Antiproliferative Activity of Compound 35 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T47D | Breast Cancer | 7.9 | [1][3] |
| MCF-7 | Breast Cancer | 9.4 | [1][3] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of a hypothetical imidazo[1,2-a]pyridine-based PI3K inhibitor.
Protocol 1: Synthesis of 2-Amino-5-(piperidin-1-yl)pyridine (Intermediate 2)
This protocol describes the conversion of the starting aldehyde to an aminopyridine intermediate via a two-step process involving oxime formation followed by reduction.
Materials:
-
This compound (1)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Zinc dust
-
Ammonium chloride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Step 1: Oxime Formation. To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime intermediate.
-
Step 2: Reduction to Amine. Dissolve the crude oxime in methanol and add a saturated aqueous solution of ammonium chloride.
-
To this solution, add zinc dust (5.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of celite and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between saturated aqueous sodium bicarbonate solution and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-5-(piperidin-1-yl)pyridine (2).
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the Imidazo[1,2-a]pyridine Core (Intermediate 3)
This protocol outlines the construction of the imidazo[1,2-a]pyridine ring system via the cyclization of the aminopyridine intermediate with an α-haloketone.
Materials:
-
2-Amino-5-(piperidin-1-yl)pyridine (2)
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-5-(piperidin-1-yl)pyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude imidazo[1,2-a]pyridine ester (3).
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Amide Coupling to Afford the Final Inhibitor (Compound 5)
This protocol details the final step of the synthesis, which involves hydrolysis of the ester intermediate followed by an amide coupling reaction.
Materials:
-
Imidazo[1,2-a]pyridine ester (3)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water mixture
-
1 M Hydrochloric acid (HCl)
-
A desired amine (e.g., a substituted aniline) (4)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Step 1: Ester Hydrolysis. Dissolve the imidazo[1,2-a]pyridine ester (3) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the carboxylic acid intermediate.
-
Step 2: Amide Coupling. To a solution of the carboxylic acid intermediate (1.0 eq) in DMF, add the desired amine (4) (1.1 eq), BOP reagent (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final PI3K inhibitor (5).
Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Linker Synthesis: The Role of 6-(piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.
This document provides detailed application notes and protocols on the use of 6-(piperidin-1-yl)pyridine-3-carbaldehyde as a versatile building block in PROTAC linker synthesis. The incorporation of a piperidine-pyridine motif into the linker can impart conformational rigidity, which is often advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Furthermore, the basic nitrogen of the piperidine can enhance aqueous solubility, a common challenge in PROTAC development.[2] The aldehyde functionality serves as a key reactive handle for conjugation to an amine-containing POI ligand or E3 ligase ligand via reductive amination, a robust and widely used bioconjugation strategy.
The Role of the Piperidine-Pyridine Scaffold in PROTAC Linkers
The piperidine-pyridine motif offers several advantages in PROTAC linker design:
-
Structural Rigidity: The cyclic nature of the piperidine and pyridine rings introduces conformational constraints, which can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty upon binding to the POI and E3 ligase. This can lead to enhanced ternary complex stability and improved degradation efficiency.
-
Modulation of Physicochemical Properties: The presence of the basic piperidine nitrogen can improve the aqueous solubility of the PROTAC molecule. Fine-tuning the pKa of this group can be a strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the degrader.
-
Synthetic Tractability: The pyridine ring can be readily functionalized, allowing for the introduction of various exit vectors for linker attachment. The aldehyde group at the 3-position of the pyridine ring provides a convenient handle for conjugation reactions.
Key Synthetic Strategy: Reductive Amination
Reductive amination is a cornerstone of bioconjugation chemistry and is particularly well-suited for incorporating aldehyde-containing linkers into PROTACs. The reaction proceeds in two steps: the formation of a Schiff base (imine) between the aldehyde and an amine, followed by the reduction of the imine to a stable secondary amine.
This method is highly efficient and compatible with a wide range of functional groups typically found in complex molecules like POI and E3 ligase ligands. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild and selective for the imine over the starting aldehyde.
Experimental Protocols
The following protocols are based on the synthesis of the well-characterized BET degrader, ARV-771, which features a substituted pyridine-3-carbaldehyde in its linker.[1] These protocols can be adapted for the use of this compound.
Protocol 1: Synthesis of an Amine-Terminated E3 Ligase Ligand
This protocol describes the synthesis of an amine-functionalized E3 ligase ligand, which can then be coupled with this compound. The example provided is for a derivative of pomalidomide, a common cereblon (CRBN) E3 ligase ligand.
Materials:
-
Pomalidomide
-
1-(2-aminoethyl)piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-(2-aminoethyl)piperidine (1.2 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine-terminated pomalidomide derivative.
Protocol 2: Reductive Amination for PROTAC Synthesis
This protocol details the coupling of this compound with an amine-containing molecule (either the POI ligand or the E3 ligase ligand) via reductive amination.
Materials:
-
This compound
-
Amine-terminated POI ligand or E3 ligase ligand (from Protocol 1)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine-terminated ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for Schiff base formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the biological activity of ARV-771, a PROTAC whose synthesis is analogous to the one described above, targeting the BET family of proteins (BRD2, BRD3, and BRD4).[1] This data provides a benchmark for the expected potency of PROTACs incorporating a similar piperidine-pyridine linker motif.
Table 1: In Vitro Degradation of BET Proteins by ARV-771 in Prostate Cancer Cell Lines
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| 22Rv1 | BRD2 | <1 | >95 |
| 22Rv1 | BRD3 | <1 | >95 |
| 22Rv1 | BRD4 | <1 | >95 |
| VCaP | BRD2 | <1 | >95 |
| VCaP | BRD3 | <1 | >95 |
| VCaP | BRD4 | <1 | >95 |
| LNCaP95 | BRD2 | <1 | >95 |
| LNCaP95 | BRD3 | <1 | >95 |
| LNCaP95 | BRD4 | <1 | >95 |
Table 2: Anti-proliferative Activity of ARV-771 in Prostate Cancer Cell Lines
| Cell Line | IC₅₀ (nM) |
| 22Rv1 | 4.7 |
| VCaP | 1.8 |
| LNCaP95 | 1.2 |
Visualizations
Signaling Pathway of BET Protein Degradation
The following diagram illustrates the downstream effects of BET protein degradation by a PROTAC like ARV-771. BET proteins, particularly BRD4, are critical readers of acetylated histones and play a key role in the transcriptional activation of oncogenes such as c-MYC and the androgen receptor (AR).
Caption: PROTAC-mediated degradation of BET proteins and downstream signaling.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines the general workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis using an aldehyde-functionalized linker.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of PROTAC linkers. The inherent rigidity and potential for improved solubility imparted by the piperidine-pyridine motif, combined with the straightforward and efficient reductive amination chemistry, make this an attractive component for the rational design of novel protein degraders. The provided protocols and data, based on the successful development of the BET degrader ARV-771, offer a solid foundation for researchers to explore the potential of this linker scaffold in their own drug discovery programs.
References
Application Notes and Protocols: The Use of 6-(piperidin-1-yl)pyridine-3-carbaldehyde in Solid-Phase Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine nucleus is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Similarly, the piperidine moiety is a highly privileged structural motif, enhancing the druggability of compounds through improved pharmacokinetic properties and metabolic stability.[2][3] The combination of these two pharmacophoric groups in 6-(piperidin-1-yl)pyridine-3-carbaldehyde presents a versatile building block for the synthesis of novel compound libraries aimed at various therapeutic targets. Its aldehyde functionality serves as a reactive handle for derivatization, making it particularly amenable to high-throughput solid-phase synthesis. This approach allows for the rapid generation of a diverse array of molecules, accelerating the hit-to-lead optimization process in drug discovery.[4]
This document provides detailed protocols and application notes for the utilization of this compound in solid-phase synthesis, focusing on reductive amination and its potential in multi-component reactions.
Applications in Solid-Phase Synthesis
The aldehyde group of this compound is a versatile functional group for various carbon-carbon and carbon-nitrogen bond-forming reactions on a solid support. Key applications include:
-
Reductive Amination: This is a robust and widely used method for the synthesis of secondary and tertiary amines. On a solid support, an immobilized primary or secondary amine can be reacted with this compound to form an imine, which is subsequently reduced to the corresponding amine. This reaction is highly efficient for generating large combinatorial libraries of substituted amines.[5][6][7][8][9]
-
Multi-component Reactions (MCRs): Aldehydes are key components in numerous MCRs, such as the Ugi and Passerini reactions.[10][11][12][13][14] By employing this compound in a solid-phase MCR, it is possible to introduce significant molecular diversity in a single synthetic step, leading to the rapid assembly of complex, drug-like molecules.
Experimental Protocols
Protocol 1: Solid-Phase Reductive Amination
This protocol describes the synthesis of a library of N-substituted aminomethyl-pyridines using this compound and a variety of primary amines on a solid support.
Materials:
-
Rink Amide AM resin (or other suitable amine-functionalized resin)
-
This compound
-
A library of diverse primary amines
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If using an Fmoc-protected resin, treat with 20% piperidine in DMF (2 x 10 min) to deprotect the primary amine. Wash the resin thoroughly with DMF and DCM.
-
Imine Formation: Add a solution of this compound (5 equivalents relative to resin loading) in 1% AcOH/DMF to the resin. Agitate the mixture at room temperature for 2 hours.
-
Reduction: Add a solution of sodium triacetoxyborohydride (5 equivalents) in DMF to the reaction mixture. Agitate at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
Data Presentation
The following table summarizes representative yields and purities for a solid-phase reductive amination protocol using a variety of primary amines with an aldehyde on a solid support. While this data is not specific to this compound, it provides a reasonable expectation for the outcomes of such a synthesis.
| Entry | Primary Amine | Product | Yield (%) | Purity (%) |
| 1 | Benzylamine | N-((6-(piperidin-1-yl)pyridin-3-yl)methyl)aniline | 85 | >95 |
| 2 | 4-Methoxybenzylamine | 4-methoxy-N-((6-(piperidin-1-yl)pyridin-3-yl)methyl)aniline | 82 | >95 |
| 3 | Cyclohexylamine | N-cyclohexyl-1-(6-(piperidin-1-yl)pyridin-3-yl)methanamine | 91 | >90 |
| 4 | n-Butylamine | N-butyl-1-(6-(piperidin-1-yl)pyridin-3-yl)methanamine | 88 | >95 |
Yields and purities are representative and may vary depending on the specific amine and reaction conditions.
Visualizations
Signaling Pathway Inhibition Concept
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 10. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 14. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 6-(piperidin-1-yl)pyridine-3-carbaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 6-chloropyridine-3-carbaldehyde with piperidine. The reaction is often facilitated by heat or microwave irradiation to achieve high yields.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Suboptimal reaction conditions: The choice of solvent and the presence or absence of a base or catalyst can significantly impact the yield.
-
Side reactions: The aldehyde functional group can be sensitive to the reaction conditions, potentially leading to decomposition or undesired side products.
-
Product loss during work-up and purification: The product may be partially lost during extraction or purification steps.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Common side products can include unreacted starting material (6-chloropyridine-3-carbaldehyde) and potentially products from side reactions involving the aldehyde group, especially if harsh basic or acidic conditions are used. The presence of excess piperidine can also complicate the purification process.
Q4: How can I best purify the final product?
A4: Column chromatography on silica gel is a common method. However, aldehydes can sometimes be sensitive to silica. It is advisable to use a neutral or deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). Recrystallization from a suitable solvent system is also a viable purification method. For issues with separating the product from unreacted aldehyde, a bisulfite extraction can be employed to selectively remove the aldehyde.[1]
Q5: Is microwave-assisted synthesis a good option for this reaction?
A5: Yes, microwave-assisted synthesis can be highly effective for this SNAr reaction. It often leads to significantly shorter reaction times and high yields, as demonstrated in analogous syntheses of similar compounds.[2][3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Insufficient reaction temperature or time.2. Poor quality of starting materials.3. Inappropriate solvent. | 1. Increase the reaction temperature (if using conventional heating) or the microwave power/temperature. Extend the reaction time and monitor by TLC.2. Ensure the purity of 6-chloropyridine-3-carbaldehyde and piperidine.3. Consider using a high-boiling point polar aprotic solvent like DMF, DMSO, or PEG-400. |
| Incomplete Reaction (Starting material remains) | 1. Reaction has not reached equilibrium or is too slow under the current conditions.2. Insufficient amount of piperidine. | 1. Extend the reaction time and/or increase the temperature.2. Use a larger excess of piperidine (e.g., 2-3 equivalents). |
| Formation of Multiple Byproducts | 1. The aldehyde group may be undergoing side reactions.2. The reaction temperature is too high, leading to decomposition. | 1. Use milder reaction conditions if possible. Consider protecting the aldehyde group if side reactions are significant, though this adds extra synthetic steps.2. Optimize the reaction temperature to find a balance between reaction rate and byproduct formation. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during work-up.2. Product co-elutes with impurities during column chromatography.3. Decomposition of the product on silica gel. | 1. Ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the polarity and improve extraction efficiency with an organic solvent.2. Optimize the eluent system for column chromatography. A gradient elution might be necessary.3. Use deactivated silica gel (pre-treated with a base like triethylamine) or consider an alternative stationary phase like alumina.[7] Alternatively, recrystallization or bisulfite extraction could be attempted.[1] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a similar, high-yield synthesis of a substituted quinoline-3-carbaldehyde.[2][3]
Materials:
-
6-Chloropyridine-3-carbaldehyde
-
Piperidine
-
Cetyltrimethylammonium bromide (CTAB) (optional, as a phase-transfer catalyst)
-
Polyethylene glycol-400 (PEG-400) or another suitable high-boiling solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 6-chloropyridine-3-carbaldehyde (1.0 eq), piperidine (2.0 eq), and a catalytic amount of CTAB (0.1 eq). Add PEG-400 as the solvent (concentration of the limiting reagent approx. 0.5 M).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. It is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent streaking and potential decomposition of the aldehyde on the silica.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data
| Parameter | Value |
| Starting Material | 6-Chloropyridine-3-carbaldehyde |
| Reagent | Piperidine (2.0 equivalents) |
| Catalyst (Optional) | CTAB (0.1 equivalents) |
| Solvent | PEG-400 / DMF / DMSO |
| Reaction Temperature | 120-150 °C (Microwave) |
| Reaction Time | 15-30 minutes (Microwave) |
| Expected Yield | >90% (based on analogous reactions[2][3]) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-(piperidin-1-yl)pyridine-3-carbaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-(piperidin-1-yl)pyridine-3-carbaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the column chromatography of this compound on silica gel?
A1: The most prevalent issue is significant peak tailing. This is primarily due to the basic nature of the pyridine nitrogen and the piperidine moiety, which can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase. This interaction leads to poor separation, broad peaks, and reduced purity of the collected fractions.
Q2: My compound seems to be decomposing on the column. What could be the cause and how can I prevent it?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. To mitigate this, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina (basic or neutral). Another strategy is to add a small amount of a non-polar tertiary amine, such as triethylamine (typically 0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.
Q3: I am not getting good separation between my product and impurities. What can I do?
A3: Improving separation can be achieved by optimizing the mobile phase. If you are using a standard solvent system like ethyl acetate/hexane, try systematically varying the polarity. For closely eluting spots, a shallower solvent gradient or isocratic elution with a fine-tuned solvent ratio is recommended. It is crucial to develop a good separation on a TLC plate first, aiming for an Rf value of 0.2-0.3 for the desired compound.
Q4: How do I choose the right solvent system for the column?
A4: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.3, with good separation from impurities.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or the stationary phase you are using) before loading it onto the column. This is particularly useful when your compound has poor solubility in the initial mobile phase. To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | 1. Mobile phase is not polar enough.2. Compound may have degraded on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).2. Test the stability of your compound on a small amount of silica gel before performing the column. Consider using a less acidic stationary phase like neutral alumina. |
| Significant peak tailing | 1. Strong interaction between the basic compound and acidic silica gel.2. Column is overloaded. | 1. Add 0.1-1% triethylamine or a similar non-polar basic additive to the mobile phase.2. Use a larger diameter column or reduce the amount of crude material loaded. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase. |
| Poor separation of product and impurities | 1. Inappropriate mobile phase composition.2. Column was not packed properly, leading to channeling. | 1. Perform thorough TLC analysis to find an optimal solvent system that provides good separation (ΔRf > 0.2).2. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly (high Rf) | 1. Mobile phase is too polar. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Multiple fractions contain the desired product | 1. Broad peaks due to tailing or overloading. | 1. Address the cause of peak broadening as described above. Collect smaller fractions to better isolate the pure compound. |
Experimental Protocol: Column Chromatography of this compound
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Triethylamine (Et3N)
-
Hexane (or heptane)
-
Ethyl acetate (EtOAc)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
2. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. For this compound, a ratio in the range of 4:1 to 2:1 (Hexane:EtOAc) is a reasonable starting point.
-
To this solvent mixture, add 0.5% (v/v) of triethylamine to prevent peak tailing. For example, for 1 L of mobile phase, add 5 mL of triethylamine.
3. Column Packing:
-
Secure the chromatography column in a vertical position in a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
6. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification.
Technical Support Center: Synthesis of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 6-chloropyridine-3-carbaldehyde with piperidine, typically in the presence of a base and with the application of heat. The chloro group at the 6-position of the pyridine ring is displaced by the piperidine nucleophile.
Q2: What are the typical reaction conditions for this synthesis?
While specific conditions can vary, a general protocol involves heating 6-chloropyridine-3-carbaldehyde with an excess of piperidine in a suitable solvent. A non-nucleophilic base, such as potassium carbonate (K2CO3) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is often added to neutralize the HCl generated during the reaction. Common solvents include dimethylformamide (DMF), dioxane, or N-methyl-2-pyrrolidone (NMP). Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.[1]
Q3: I am getting a low yield of the desired product. What are the possible reasons?
Low yields can stem from several factors:
-
Incomplete reaction: The SNAr reaction on 2-chloropyridines can be sluggish and may require elevated temperatures and prolonged reaction times for completion.[1]
-
Suboptimal temperature: Insufficient heating may lead to a slow reaction rate. Conversely, excessively high temperatures can lead to degradation of starting materials or the product.
-
Inefficient base: The choice and amount of base are crucial for neutralizing the generated HCl, which can otherwise protonate the piperidine nucleophile, rendering it unreactive.
-
Moisture in the reaction: Water can compete with piperidine as a nucleophile, leading to the formation of 6-hydroxypyridine-3-carbaldehyde as a byproduct. It is crucial to use anhydrous solvents and reagents.
-
Side reactions: The formation of various side products can consume the starting materials and reduce the yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive catalyst (if used). 4. Base is not effective or used in insufficient amount. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. 2. Extend the reaction time. 3. If using a catalyst-free method, consider the addition of a suitable catalyst or switch to microwave-assisted synthesis.[1] 4. Ensure the use of an appropriate, anhydrous base in sufficient molar excess. |
| Presence of multiple spots on TLC/LC-MS, indicating side products | 1. Hydrolysis of starting material: Presence of water leading to 6-hydroxypyridine-3-carbaldehyde. 2. Double substitution or polymerization: Unwanted reactions if the starting material has other reactive sites. 3. Degradation: High temperatures may cause decomposition of starting materials or product. 4. Reaction with impurities: Impurities in the starting materials or solvents can lead to unexpected byproducts. | 1. Use anhydrous solvents and reagents. Dry piperidine and solvents over appropriate drying agents before use. 2. This is less likely with the specified starting material but ensure the purity of 6-chloropyridine-3-carbaldehyde. 3. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 4. Use high-purity starting materials and solvents. |
| Difficult purification of the final product | 1. Similar polarity of product and byproducts: Co-elution during column chromatography. 2. Product instability: The aldehyde functionality can be sensitive. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider alternative purification methods like crystallization or distillation under reduced pressure. 2. Handle the product with care, avoiding excessive heat and exposure to air and light. Store under an inert atmosphere. |
| Yield appears good, but NMR shows impurities | 1. Residual solvent: Incomplete removal of the reaction solvent (e.g., DMF, NMP). 2. Residual piperidine or its salts: Excess piperidine or its hydrochloride salt may be carried through the workup. | 1. Perform high-vacuum drying. If the solvent is high-boiling, consider a solvent swap via distillation before final workup. 2. Wash the organic extract thoroughly with water and brine during the workup to remove piperidine and its salts. An acidic wash (e.g., dilute HCl) can also be used, but care must be taken not to hydrolyze the product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
6-Chloropyridine-3-carbaldehyde
-
Piperidine (freshly distilled and dried)
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridine-3-carbaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Add piperidine (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of Substituted Piperidinyl Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted piperidinyl pyridines.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling of a Piperidinyl Pyridine
Question: I am attempting a Suzuki-Miyaura coupling between a bromo-substituted piperidinyl pyridine and a boronic acid, but I am observing low yields and significant amounts of starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridyl scaffolds are a common challenge, often referred to as the "2-pyridyl problem" when coupling at the 2-position.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Additionally, pyridyl boronic acids can be unstable and prone to protodeboronation.[1][3]
Here is a troubleshooting guide to improve your reaction yield:
Troubleshooting Steps for Suzuki-Miyaura Coupling:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Inhibition/Poisoning | Use a more electron-rich and sterically hindered phosphine ligand, such as a Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos).[3][4] | These ligands can promote the oxidative addition step and stabilize the palladium catalyst, preventing inhibition by the pyridine nitrogen. |
| Protodeboronation of Boronic Acid | Use the corresponding boronate ester (e.g., pinacol ester) instead of the boronic acid. | Boronate esters are generally more stable than boronic acids and less susceptible to premature hydrolysis and protodeboronation.[1] |
| Use milder bases like K₃PO₄ or Cs₂CO₃, and ensure your base is finely ground for better reproducibility.[4] | Strong bases can accelerate the decomposition of the boronic acid. | |
| Add a small amount of water (around 5 equivalents) if using an anhydrous coupling with K₃PO₄.[4] | Anhydrous couplings with K₃PO₄ can sometimes require a small amount of water to be effective.[4] | |
| Poor Catalyst Activity | Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(dppf)Cl₂, it needs to be reduced to Pd(0) in situ.[2] | The catalytically active species is Pd(0). Incomplete reduction will lead to a less efficient reaction.[2] |
| Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | Oxygen can lead to the formation of Pd(II) species that can cause homocoupling of the boronic acid.[2] | |
| Solubility Issues | If your starting materials have poor solubility, consider using a different solvent system or functionalizing your substrates to improve solubility.[5] | Poor solubility can lead to incomplete reactions.[5] |
Issue 2: Poor Regioselectivity in Nucleophilic Addition to a Pyridine Ring
Question: I am trying to add a nucleophile to an activated pyridine derivative, but I am getting a mixture of isomers (2- and 4-substituted products). How can I improve the regioselectivity?
Answer:
The regioselectivity of nucleophilic addition to N-activated pyridinium salts is influenced by both electronic and steric factors.[6] The 2-, 4-, and 6-positions are all electrophilic, which can lead to mixtures of products.
Strategies to Improve Regioselectivity:
-
Steric Hindrance: The presence of substituents on the pyridine ring can block certain positions, directing the nucleophile to less hindered sites. For example, a substituent at the 3-position can favor addition at the 2-position.[6]
-
Directing Groups: Certain substituents can electronically favor addition at a specific position. For instance, a 3-methoxy group has been shown to direct nucleophiles exclusively to the 2-position.[6]
-
Nature of the Nucleophile: Some nucleophiles exhibit inherent selectivity. For example, benzylic tin reagents and trialkylphosphites have shown high selectivity for the 4-position.[6]
-
Activating Group: The choice of the N-activating group (e.g., acyl chloride, chloroformate) can also influence the regioselectivity of the addition.
Frequently Asked Questions (FAQs)
1. What are the main synthetic routes to substituted piperidinyl pyridines?
There are several primary strategies for synthesizing substituted piperidinyl pyridines:
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Hydrogenation/Reduction of Substituted Pyridines: This is a common approach where a pre-functionalized pyridine is reduced to the corresponding piperidine.[7] This can be achieved using various catalysts like palladium, platinum, rhodium, or Raney nickel under hydrogen pressure.[7][8]
-
Cross-Coupling Reactions: This involves forming a C-C or C-N bond to connect the piperidine and pyridine rings. Common examples include:
-
Nucleophilic Substitution: This can involve the reaction of a piperidine with an activated pyridine derivative, such as a halopyridine.[11]
-
Reductive Amination: This method can be used to introduce substituents on the piperidine ring or to form the piperidine ring itself from a suitable precursor.[12][13]
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Intramolecular Cyclization: Designing a linear precursor that can cyclize to form the piperidine ring.[7]
2. I am having trouble with the N-arylation of my piperidine with a halopyridine using Buchwald-Hartwig amination. What are some common issues?
Challenges in the N-arylation of piperidines with heteroaryl halides like halopyridines are well-documented.[9][10] Some common issues include:
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Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can mitigate this.
-
Base Incompatibility: The strong bases often used (e.g., NaOtBu) can be incompatible with other functional groups in your molecule.[9] You may need to screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
-
Substrate Reactivity: Electron-rich heteroaryl chlorides can be less reactive.[9] In such cases, you might need to switch to the corresponding bromide or iodide, or use a more active catalyst system.
3. My final piperidinyl pyridine product is difficult to purify by silica gel chromatography. What are some alternative purification methods?
The basic nature of the piperidine and pyridine nitrogens can cause tailing and poor separation on silica gel. Here are some alternatives:
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Acid/Base Extraction: You can often purify your product by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.
-
Reverse-Phase Chromatography: This technique is often more suitable for polar and basic compounds.
-
Crystallization/Salt Formation: If your product is a solid, recrystallization can be a highly effective purification method. Alternatively, you can form a salt (e.g., hydrochloride or tartrate) which may be easier to crystallize and purify.
-
Ion-Exchange Chromatography: This method separates compounds based on their charge and can be very effective for basic compounds.
4. What are some common byproducts in the synthesis of piperidines by pyridine reduction?
The reduction of pyridines to piperidines can sometimes lead to byproducts, including:
-
Incomplete Reduction: Formation of tetrahydropyridines if the reduction is not complete.[7]
-
Ring Opening: Under certain conditions, ring-opening can occur, leading to linear amine byproducts.
-
Hydrodehalogenation: If you are reducing a halopyridine, you might observe the loss of the halogen substituent.[7]
Optimizing the reaction conditions (catalyst, solvent, temperature, pressure) is crucial to minimize these byproducts.
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[14]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.[14]
-
Stir the mixture at room temperature or heat to reflux for several hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).[14]
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[14]
-
Wash the crude product with cold solvent (e.g., ethanol or water) and purify by recrystallization.[14]
-
(Optional Aromatization) To synthesize the corresponding pyridine, dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., ceric ammonium nitrate) until the starting material is consumed (monitored by TLC).[14]
Protocol 2: Reductive Amination for the Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine
This protocol describes the synthesis of a substituted piperidine via reductive amination of a Boc-protected piperidine-4-carboxaldehyde.[12]
Step 1: Reductive Amination
-
Dissolve N-Boc-piperidine-4-carboxaldehyde (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[12]
-
Add a solution of methylamine (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.[12]
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[12]
-
Continue stirring at room temperature for 12-16 hours.[12]
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[12]
-
Separate the organic layer and extract the aqueous layer with DCM.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.[12]
Step 2: Boc Deprotection
-
Dissolve the crude N-Boc protected product (1 equivalent) in DCM.[12]
-
Add trifluoroacetic acid (TFA, 10 equivalents) or an equivalent amount of 4M HCl in Dioxane.[12]
-
Stir the reaction mixture at room temperature for 1-2 hours.[12]
-
Concentrate the reaction mixture under reduced pressure.[12]
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution.[12]
-
Extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate to yield the final product.[12]
Visualizations
Caption: General synthetic workflow for substituted piperidinyl pyridines.
Caption: Troubleshooting guide for Suzuki-Miyaura coupling.
Caption: Decision tree for selecting a synthetic route.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 11. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 6-(piperidin-1-yl)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 6-(piperidin-1-yl)pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic strategies are commonly employed:
-
Route A: A Vilsmeier-Haack formylation of 2-(piperidin-1-yl)pyridine. This approach introduces the aldehyde group onto a pre-functionalized pyridine ring.
-
Route B: A nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination of a 6-halopyridine-3-carbaldehyde with piperidine. This strategy involves the late-stage introduction of the piperidine moiety.
Q2: I am observing low yields in my Vilsmeier-Haack formylation of 2-(piperidin-1-yl)pyridine. What are the potential causes?
A2: Low yields in Vilsmeier-Haack reactions on pyridine substrates can stem from several factors. The pyridine ring is electron-deficient, which can make it less reactive towards electrophilic substitution.[1] The Vilsmeier reagent is a weak electrophile, and reactions often require electron-rich aromatic compounds.[2] Incomplete formation of the Vilsmeier reagent or side reactions can also contribute to lower yields.
Q3: My Buchwald-Hartwig amination of 6-chloropyridine-3-carbaldehyde is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation, inappropriate choice of ligand or base, or insufficient reaction temperature.[3][4] Aryl chlorides can be challenging substrates and often require more reactive catalysts and harsher conditions compared to aryl bromides or iodides.[4] The presence of an aldehyde functional group can also potentially interfere with the catalyst.
Q4: What are the best practices for purifying this compound?
A4: Due to the presence of a basic nitrogen atom and a polar aldehyde group, this compound can be challenging to purify by standard silica gel chromatography.[5][6] Peak tailing is a common issue due to interactions with acidic silanol groups on the silica surface.[5] Using a modified mobile phase, such as the addition of a small amount of triethylamine or ammonia, can help to improve peak shape.[5] Alternatively, using a different stationary phase like alumina or a polymer-based column can be beneficial.[6]
Troubleshooting Guides
Troubleshooting Low Yield in Vilsmeier-Haack Formylation
| Symptom | Probable Cause | Troubleshooting Steps |
| Low or no product formation | Insufficient reactivity of the pyridine substrate. | Increase the reaction temperature.[7] Use a more reactive formylating agent if possible. |
| Decomposition of the Vilsmeier reagent. | Ensure anhydrous conditions as the reagent is moisture-sensitive. Prepare the reagent in situ at a low temperature (0 °C) before adding the substrate.[8] | |
| Formation of multiple products | Lack of regioselectivity. | While formylation is expected at the 5-position due to the directing effect of the piperidinyl group, other isomers may form. Optimize the reaction temperature and time to favor the desired product. |
| Side reactions involving the piperidine ring. | Consider protecting the piperidine nitrogen if it is found to be reactive under the reaction conditions, although this is less likely. |
Troubleshooting Buchwald-Hartwig Amination
| Symptom | Probable Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Catalyst deactivation. | Ensure strict anaerobic conditions by thoroughly degassing solvents and using Schlenk techniques.[3] Use an air-stable precatalyst.[3] |
| Inappropriate ligand or base. | For aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[3] A strong base such as sodium tert-butoxide is typically required.[3] | |
| Insufficient temperature. | Reactions with aryl chlorides often require higher temperatures (e.g., 80-110 °C).[9] | |
| Formation of side products (e.g., hydrodehalogenation) | Catalyst side reactions. | Optimize the catalyst-to-ligand ratio.[3] Ensure the purity of starting materials and solvents.[3] |
| Difficulty in product isolation | Product is highly polar. | Employ specialized purification techniques as mentioned in FAQ 4. Consider derivatization to a less polar compound for purification, followed by deprotection. |
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Formylation Conditions
| Entry | Equivalents of POCl₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | DMF | 80 | 12 | 45 |
| 2 | 2.0 | DMF | 80 | 12 | 55 |
| 3 | 2.0 | DMF | 100 | 8 | 65 |
| 4 | 2.5 | Dichloromethane | 60 | 24 | 30 |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 75 |
| 2 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 40 |
| 3 | XPhos Pd G3 | - | NaOtBu | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | LHMDS | THF | 80 | 60 |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-(piperidin-1-yl)pyridine
-
To a stirred solution of N,N-dimethylformamide (DMF, 5 equivalents) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[8]
-
Add a solution of 2-(piperidin-1-yl)pyridine (1.0 equivalent) in DMF to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford this compound.
Protocol 2: Buchwald-Hartwig Amination of 6-chloropyridine-3-carbaldehyde
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[3]
-
Add 6-chloropyridine-3-carbaldehyde (1.0 equivalent) and piperidine (1.2 equivalents) to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine).
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
Technical Support Center: 6-(piperidin-1-yl)pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question 1: I observe a change in the color of my solid this compound sample over time, from a white or off-white powder to a yellowish or brownish solid. What could be the cause?
Answer: Discoloration of the solid compound is often an indicator of degradation. The aldehyde functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This process can lead to the formation of the corresponding carboxylic acid (6-(piperidin-1-yl)nicotinic acid) and other colored degradation products. To minimize this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Question 2: My reaction yield is lower than expected when using this compound that has been stored for a while. How can I check the purity of my starting material?
Answer: A decrease in reaction yield is a common consequence of using a degraded starting material. To assess the purity of your this compound, you can employ the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most effective way to quantify the purity and detect degradation products. A general method is provided in the "Experimental Protocols" section.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities. The aldehyde proton signal (around 9-10 ppm) may decrease in intensity, and new signals corresponding to degradation products, such as the carboxylic acid, may appear.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity. The appearance of new spots in addition to the main product spot suggests the presence of impurities.
Question 3: I am seeing an unexpected peak in my HPLC chromatogram when analyzing a solution of this compound in methanol that has been left on the bench for a few hours. What could this be?
Answer: Aldehydes can react with alcohol solvents like methanol, especially in the presence of trace amounts of acid or base, to form hemiacetals or acetals. This is a reversible reaction, but it can lead to the appearance of new peaks in your chromatogram. To avoid this, it is best to prepare solutions fresh and analyze them promptly. If you need to store solutions, use an aprotic solvent such as acetonitrile or tetrahydrofuran (THF) and keep them refrigerated.
Question 4: My compound seems to be degrading even when stored in the freezer. Are there other factors I should consider?
Answer: While cold temperatures slow down chemical reactions, degradation can still occur, especially if the container is not properly sealed. Moisture from condensation can lead to hydrolysis of the aldehyde. Ensure your container is tightly sealed and consider using a desiccator for storage, especially if the compound is frequently removed from the freezer. Storing under an inert gas is also crucial to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: 2-8 °C (refrigerated).
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation.
-
Container: In a tightly sealed, light-resistant container to protect from moisture and light.
Q2: What is the typical shelf life of this compound?
A2: The shelf life can vary depending on the purity of the material and storage conditions. When stored as recommended, the compound should remain stable for at least one to two years. However, it is good practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially before use in a critical experiment.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic aldehydes can be sensitive to light. Photodegradation can occur, leading to the formation of various byproducts. It is crucial to store the compound in a light-resistant container and to minimize its exposure to light during experimental procedures.
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound are likely to be:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (6-(piperidin-1-yl)nicotinic acid), especially when exposed to air.
-
Hydrolysis: Although less common for aldehydes than for esters, in the presence of significant moisture, the compound's stability could be affected.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to complex mixtures of products.
Q5: In which solvents is this compound stable?
A5: For short-term use, the compound is generally soluble and relatively stable in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). For longer-term storage in solution, aprotic solvents like acetonitrile or THF are preferred over protic solvents like methanol or ethanol to avoid acetal formation. Solutions should be stored at low temperatures and protected from light.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde functional group. |
| Light | Protect from light | To prevent photodegradation. |
| Container | Tightly sealed | To prevent exposure to moisture and air. |
Table 2: Potential Degradation Products
| Degradation Pathway | Potential Product | Analytical Signature |
| Oxidation | 6-(piperidin-1-yl)nicotinic acid | Appearance of a new, more polar spot on TLC; a new peak in HPLC with a shorter retention time (on reverse phase); disappearance of the aldehyde proton and appearance of a carboxylic acid proton in ¹H NMR. |
| Reaction with Alcohols | Hemiacetal/Acetal | Appearance of a new, less polar spot on TLC; a new peak in HPLC; new signals in the 4-5 ppm and 100-110 ppm regions in ¹H and ¹³C NMR, respectively. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and to monitor its stability.
1. Instrumentation and Columns:
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HPLC system with a UV detector.
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A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Program:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm and 280 nm.
3. Sample Preparation:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a working concentration of approximately 0.1 mg/mL.
4. Method Validation:
-
To ensure the method is stability-indicating, perform forced degradation studies (see Protocol 2) and verify that the degradation products are well-resolved from the parent compound peak.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the compound under stress conditions and to validate the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
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Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.
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Heat the solution at 60 °C for 24 hours.
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Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
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Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
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Keep the solution at room temperature for 24 hours.
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Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
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Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours.
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Analyze by HPLC.
4. Thermal Degradation:
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Store the solid compound in an oven at 60 °C for 48 hours.
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Dissolve the stressed solid in acetonitrile for HPLC analysis.
5. Photostability:
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Expose a thin layer of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
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Keep a control sample in the dark at the same temperature.
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Dissolve both the exposed and control samples for HPLC analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
troubleshooting failed reactions involving 6-(piperidin-1-yl)pyridine-3-carbaldehyde
Welcome to the technical support center for 6-(piperidin-1-yl)pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Aldehydes can be sensitive to air and light. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (refrigerated). The labile nature of aldehydes can lead to oxidation, polymerization, or decomposition over time, which could be a source of reaction failure[1].
Q2: What are the common impurities in this reagent and how can I check its purity?
A2: Common impurities may include the corresponding carboxylic acid (from oxidation) or the alcohol (from reduction or disproportionation). Purity can be assessed using standard analytical techniques such as ¹H NMR spectroscopy (checking for the aldehyde proton signal and absence of acid/alcohol protons), LCMS, or GC-MS. Before use, it is advisable to verify the purity, as contaminants can inhibit or interfere with the desired reaction.
Q3: What is the impact of the 6-(piperidin-1-yl) group on the reactivity of the aldehyde?
A3: The piperidine group is a strong electron-donating group (EDG) through resonance with the pyridine ring. This increases the electron density on the pyridine ring, which can, in turn, slightly reduce the electrophilicity of the aldehyde's carbonyl carbon. This may make it less reactive towards weaker nucleophiles compared to pyridine aldehydes with electron-withdrawing groups. This electronic effect should be considered when selecting reaction conditions. Modifications to the pyridine ring are known to regulate the electronics and reactivity of the molecule[2].
Troubleshooting Guides for Failed Reactions
This section provides specific advice for common synthetic transformations involving this compound.
Guide 1: Reductive Amination
Reductive amination is a key method for forming C-N bonds. However, issues like low conversion or side reactions are common.
Problem: Low to no conversion of the aldehyde.
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Possible Cause 1: Inefficient imine formation. The initial condensation between the aldehyde and the amine to form the imine/iminium ion is a critical equilibrium step.
-
Solution:
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Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Be cautious, as strong acids can protonate the pyridine or piperidine nitrogen, deactivating them.
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Water Removal: This equilibrium produces water. Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or employ a Dean-Stark apparatus if reaction conditions allow, to drive the reaction forward.
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Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via TLC, LCMS, or NMR. This helps isolate the problem to the first step of the reaction.
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Possible Cause 2: Ineffective reducing agent. The choice of reducing agent is crucial.
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Solution:
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Use a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde.
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Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under acidic conditions required for imine formation[3]. Sodium borohydride (NaBH₄) can also be used, but it may reduce the starting aldehyde if added too early or in large excess[3]. It is often added after imine formation is complete.
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Problem: Aldehyde is consumed, but the desired product is not formed (or is in low yield).
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Possible Cause 1: Reduction of the starting aldehyde. Stronger reducing agents like NaBH₄ can directly reduce the aldehyde to the corresponding alcohol.
-
Solution:
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One-Pot Method: Ensure the amine and aldehyde are stirred together for a period (e.g., 1-2 hours) to allow for imine formation before the portion-wise addition of the reducing agent[3].
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Change Reducing Agent: Switch to NaBH(OAc)₃, which is less likely to reduce the aldehyde under the reaction conditions.
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Possible Cause 2: Dialkylation of the amine. If the amine starting material is primary, it can react twice with the aldehyde, leading to a tertiary amine byproduct.
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Solution:
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Stoichiometry Control: Use the amine in excess relative to the aldehyde to favor mono-alkylation[3].
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-
Experimental Protocol: Optimized Reductive Amination
This protocol is a general guideline based on common practices.
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To a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add acetic acid (0.1-0.5 eq.).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LCMS.
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Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions.
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Continue stirring the reaction at room temperature overnight or until the starting material is consumed.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM, DCE, THF | Aprotic solvents are standard. Anhydrous conditions are preferred[3]. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reagents that selectively reduce the iminium ion. |
| Catalyst | Acetic Acid (catalytic) | Speeds up the rate-limiting imine formation step. |
| Stoichiometry | Amine (1.1-1.5 eq.), Reducing Agent (1.5-2.0 eq.) | Using a slight excess of the amine can drive imine formation[3]. |
| Temperature | Room Temperature to 55 °C | Reaction is often efficient at RT, but gentle heating may be required[4]. |
Guide 2: Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes[5]. Failures often stem from the ylide generation step or the stability of the reagents.
Problem: No reaction or recovery of starting aldehyde.
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Possible Cause 1: Ylide was not formed. The phosphonium salt failed to be deprotonated by the base.
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Solution:
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Stronger Base: Ensure the base is strong enough to deprotonate the phosphonium salt. n-Butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly used for unstabilized ylides[6].
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Anhydrous Conditions: Ylide formation is highly moisture-sensitive. Use flame-dried glassware and anhydrous solvents (e.g., THF, ether).
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Confirm Ylide Formation: The characteristic color change (often to deep red, orange, or yellow) upon adding the base is a good indicator of ylide formation.
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-
-
Possible Cause 2: Ylide is unstable. Some ylides, especially unstabilized ones, can degrade if not used promptly or if the temperature is too high.
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Solution:
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Generate Ylide In Situ: A successful strategy can be to generate the ylide in the presence of the aldehyde. This involves adding the base to a mixture of the phosphonium salt and the aldehyde[6].
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Low Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly at that temperature before allowing the reaction to warm to room temperature.
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-
Problem: Low yield of the desired alkene.
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Possible Cause 1: Aldehyde degradation. Aldehydes can be labile and may degrade under the strongly basic conditions of the Wittig reaction[1].
-
Solution:
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Reverse Addition: Add the pre-formed ylide solution slowly to the aldehyde solution at a low temperature. This prevents the aldehyde from being exposed to the full concentration of the strong base.
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Use Schlosser Modification for E-alkenes: For stabilized ylides where E-alkene selectivity is desired, the Schlosser modification can improve yields and stereoselectivity by using phenyllithium at low temperatures[1].
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-
Experimental Protocol: General Wittig Reaction
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Under an inert atmosphere (N₂ or Ar), add a strong base (e.g., n-BuLi in hexanes, 1.1 eq.) to a stirred suspension of the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C.
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Allow the mixture to stir for 1 hour at 0 °C, during which the ylide should form (indicated by a color change).
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Cool the ylide solution to -78 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF via syringe.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
| Parameter | Recommended Condition | Rationale / Notes |
| Base | n-BuLi, NaH, KOtBu | Must be strong enough to deprotonate the phosphonium salt. Choice depends on ylide stability[7]. |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and anhydrous solvents are essential to prevent quenching the base and ylide. |
| Temperature | -78 °C to Room Temperature | Low temperature for addition helps control reactivity and side reactions. |
| Ylide Type | Stabilized vs. Unstabilized | Stabilized ylides (with EWG) are less reactive and give E-alkenes; unstabilized ylides are more reactive and favor Z-alkenes[7]. |
Visualized Workflows and Pathways
General Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose a failed reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Purification of 6-(piperidin-1-yl)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(piperidin-1-yl)pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
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Unreacted starting materials: Such as 6-chloropyridine-3-carbaldehyde or piperidine.
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Byproducts from side reactions: These can include products of over-alkylation or reactions involving the aldehyde functionality.
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Oxidation product: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-(piperidin-1-yl)nicotinic acid.[1]
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Polymeric materials: Aldehydes can sometimes undergo self-condensation or polymerization, especially under basic conditions.
Q2: What are the recommended storage conditions to minimize degradation of the purified compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Storing under an inert atmosphere, such as argon or nitrogen, can help prevent oxidation.[1] The container should be tightly sealed to protect it from moisture.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Purity assessment can be effectively performed using a combination of the following techniques:
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Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in the mixture.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A photodiode array (PDA) detector can be used to check for peak purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying the mass of the main compound and any impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural confirmation of the desired compound and helps in identifying and quantifying impurities.
Troubleshooting Guides
Issue 1: Multiple spots are observed on the TLC plate of my crude product.
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Possible Cause: The presence of unreacted starting materials, byproducts, or degradation products.
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Troubleshooting Steps:
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Co-spotting: Spot the crude material alongside the starting materials on the same TLC plate to check for their presence.
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Purification: Proceed with a suitable purification method, such as column chromatography or recrystallization, to separate the desired product from the impurities.
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Optimize Reaction Conditions: If starting materials are a major component, consider extending the reaction time or adjusting the stoichiometry of the reactants in future syntheses.
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Issue 2: The purified compound shows a new peak in the HPLC analysis after storage.
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Possible Cause: The compound is degrading over time. The aldehyde functionality is prone to oxidation.[1]
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Troubleshooting Steps:
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Confirm Degradation: Use LC-MS to determine the mass of the new peak. An increase of 16 amu could indicate oxidation to the carboxylic acid.
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Review Storage Conditions: Ensure the compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).[1]
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Re-purification: If the purity has significantly decreased, re-purification by column chromatography or recrystallization may be necessary before use.
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Issue 3: Difficulty in removing a persistent impurity with a similar Rf value to the product during column chromatography.
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Possible Cause: The impurity has a similar polarity to the desired product.
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Troubleshooting Steps:
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Optimize Eluent System: Experiment with different solvent systems for TLC to achieve better separation. A change in the solvent polarity or the use of a ternary mixture might be effective.
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Alternative Purification Technique: Consider recrystallization as an alternative or complementary purification method. Finding a suitable solvent where the product has lower solubility than the impurity at low temperatures can be effective.
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Derivative Formation: In challenging cases, consider temporarily converting the aldehyde to a derivative (e.g., an acetal), purifying the derivative, and then hydrolyzing it back to the aldehyde.
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Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Stationary Phase / Solvent | Mobile Phase / Eluent | Advantages | Disadvantages |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Versatile, good for separating compounds with different polarities.[2] | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Single or mixed solvent systems (e.g., Ethanol/Water, Isopropanol) | Not applicable | Can yield very pure crystalline material, scalable. | Requires the compound to be a solid, finding a suitable solvent can be challenging. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
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Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the elution process by analyzing the collected fractions using TLC.
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Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
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Purity Confirmation: Confirm the purity of the final product using HPLC and NMR.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to test include isopropanol, ethanol, or a mixture like ethanol/water.
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Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can improve the yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
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Purity Confirmation: Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques like HPLC and NMR.
Visualizations
Caption: General troubleshooting workflow for purification.
Caption: Potential degradation pathways leading to impurities.
References
characterization of unexpected byproducts in 6-(piperidin-1-yl)pyridine-3-carbaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(piperidin-1-yl)pyridine-3-carbaldehyde. The information provided is designed to help identify and characterize unexpected byproducts that may arise during synthesis or subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of this compound from 6-chloropyridine-3-carbaldehyde and piperidine, I observe a significant amount of unreacted starting material. What could be the cause?
A1: Incomplete reaction is a common issue. Consider the following factors:
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Reaction Temperature: Ensure the reaction is heated sufficiently. Nucleophilic aromatic substitution on a pyridine ring can be sluggish and often requires elevated temperatures.
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Base: The presence of a suitable base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can quench the nucleophile (piperidine) and stall the reaction.
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Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to facilitate this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.
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Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress by TLC or LC-MS.
Q2: My purified this compound develops a yellow or brownish color upon storage. What is causing this discoloration?
A2: Aldehydes, particularly those with electron-donating substituents like a piperidinyl group, can be susceptible to degradation over time. This discoloration is likely due to the formation of minor, colored impurities from oxidation or polymerization. To minimize this:
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Store the compound under an inert atmosphere (e.g., nitrogen or argon).
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Keep it in a cool, dark place.
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If possible, store it as a salt (e.g., hydrochloride salt) which can be more stable.
Q3: I am performing a reaction with this compound under strongly basic conditions and I am getting two major, unexpected byproducts. What could they be?
A3: Under strongly basic conditions, non-enolizable aldehydes like this compound can undergo a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid. The two byproducts are likely:
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(6-(piperidin-1-yl)pyridin-3-yl)methanol (the reduction product)
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6-(piperidin-1-yl)nicotinic acid (the oxidation product)
You can confirm the presence of these byproducts by LC-MS and NMR spectroscopy.
Q4: I am observing a higher molecular weight impurity in my reaction mixture that I suspect is a dimer. How could this have formed?
A4: Dimerization can occur through a few potential pathways:
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Aldol-type Condensation: While the aldehyde itself is non-enolizable, trace impurities or specific reaction conditions might promote a self-condensation reaction.
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Oxidative Dimerization: Certain reaction conditions, especially in the presence of oxidizing agents, could lead to the dimerization of the aminopyridine core.
Characterization by high-resolution mass spectrometry and 2D NMR techniques would be necessary to elucidate the structure of such a dimer.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low yield of desired product and presence of polar baseline material on TLC. | Cannizzaro Reaction: Strong basic conditions leading to disproportionation. | - Use milder basic conditions if possible.- If strong base is necessary, use a stoichiometric amount and control the temperature.- Protect the aldehyde group if it is not involved in the desired transformation. |
| Product is an oil or difficult to crystallize, and NMR shows broad signals. | Polymerization/Oligomerization: The aldehyde may be unstable under the reaction or workup conditions. | - Minimize reaction time and exposure to heat.- Purify the product quickly after the reaction is complete.- Consider converting the aldehyde to a more stable derivative for purification and storage. |
| Presence of a byproduct with a mass corresponding to the starting aldehyde plus 14 Da (CH₂). | Reaction with Methanol: If methanol is used as a solvent or during workup, acetal formation can occur, especially under acidic conditions. | - Avoid using methanol or other alcoholic solvents if possible.- If an alcoholic solvent is necessary, ensure neutral or basic conditions during workup. |
| A new, less polar spot appears on TLC during a prolonged reaction. | Formation of an Imine: If a primary or secondary amine is present as a reagent or impurity, it can condense with the aldehyde to form an imine. | - Ensure all reagents and solvents are free from amine impurities.- If an amine is a necessary reagent, consider the possibility of imine formation as a side reaction. |
Quantitative Data of Potential Byproducts
The following table summarizes potential unexpected byproducts and their characteristic analytical data.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR Chemical Shift (indicative signal, DMSO-d₆) | Mass Spec (m/z, ESI+) |
| (6-(piperidin-1-yl)pyridin-3-yl)methanol | C₁₁H₁₆N₂O | 192.26 | δ 4.4-4.6 (s, 2H, -CH₂OH) | 193.1 [M+H]⁺ |
| 6-(piperidin-1-yl)nicotinic acid | C₁₁H₁₄N₂O₂ | 206.24 | δ 12.5-13.5 (br s, 1H, -COOH) | 207.1 [M+H]⁺ |
| Aldol Self-Condensation Product | C₂₂H₂₆N₄O₂ | 394.47 | Complex aliphatic and aromatic signals | 395.2 [M+H]⁺ |
Experimental Protocols
Protocol 1: Characterization of Cannizzaro Reaction Byproducts
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Isolation:
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After quenching the basic reaction mixture, acidify to pH ~4 with 1M HCl.
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Extract the aqueous layer with ethyl acetate to isolate the alcohol byproduct, (6-(piperidin-1-yl)pyridin-3-yl)methanol.
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Adjust the aqueous layer to the isoelectric point of the amino acid (pH ~6-7) to precipitate the carboxylic acid byproduct, 6-(piperidin-1-yl)nicotinic acid. Filter the solid.
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Analysis of (6-(piperidin-1-yl)pyridin-3-yl)methanol:
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¹H NMR (400 MHz, DMSO-d₆): Acquire a proton NMR spectrum. Look for a singlet around δ 4.4-4.6 ppm corresponding to the benzylic protons of the alcohol.
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LC-MS (ESI+): Analyze the sample by LC-MS. The expected [M+H]⁺ ion is at m/z 193.1.
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Analysis of 6-(piperidin-1-yl)nicotinic acid:
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¹H NMR (400 MHz, DMSO-d₆): Acquire a proton NMR spectrum. Look for a broad singlet in the downfield region (δ 12.5-13.5 ppm) corresponding to the carboxylic acid proton.
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LC-MS (ESI+): Analyze the sample by LC-MS. The expected [M+H]⁺ ion is at m/z 207.1.
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Protocol 2: Synthesis and Purification of this compound
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Reaction Setup: To a solution of 6-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).
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Reaction: Heat the mixture to 80-100 °C and monitor by TLC (e.g., 30% ethyl acetate in hexanes).
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Workup: After completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Cannizzaro reaction pathway for this compound.
Caption: Workflow for isolation and analysis of potential byproducts.
Technical Support Center: Synthesis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridine-3-carbaldehyde and piperidine. The choice of solvent can significantly impact the reaction's efficiency, yield, and purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reactants: Starting materials (6-chloropyridine-3-carbaldehyde or piperidine) may have degraded or be of poor quality. | - Ensure the purity of starting materials using techniques like NMR or GC-MS. - Use freshly distilled piperidine. |
| 2. Inappropriate Solvent: The solvent may not be suitable for the SNAr reaction, leading to poor solubility of reactants or slow reaction rates. | - Based on analogous reactions, polar aprotic solvents like THF, DMF, or acetonitrile are often effective.[1] Consider solvent screening to find the optimal choice for your specific setup. | |
| 3. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature while monitoring for side product formation. Microwave irradiation can sometimes accelerate the reaction significantly.[1] | |
| 4. Presence of Water: Moisture can interfere with the reaction, especially if organometallic bases are used (though less common for this specific transformation). | - Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Formation of Impurities/Side Products | 1. Di-substitution or other side reactions: The product itself can undergo further reactions under harsh conditions. | - Optimize the reaction time; prolonged heating can lead to degradation. - Use a moderate reaction temperature. |
| 2. Unreacted Starting Material: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC or LC-MS. - Consider extending the reaction time or slightly increasing the temperature. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The product may be difficult to separate from the aqueous layer during extraction. | - Add brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period. |
| 2. Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the product. | - Experiment with different solvent systems for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The piperidine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. The pyridine nitrogen atom helps to stabilize the intermediate (a Meisenheimer-like complex), facilitating the displacement of the chloride leaving group.
Q2: Which solvents are recommended for this synthesis?
A2: While specific optimization data for this exact reaction is limited in publicly available literature, analogous nucleophilic aromatic substitutions on chloropyridines suggest that polar aprotic solvents are generally effective. Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (CH₃CN) have been shown to be suitable for similar reactions.[1] Other potential solvents mentioned in patents for related syntheses include dioxane, water, acetic acid, toluene, and 2-propanol.
Q3: Is a base required for this reaction?
A3: Piperidine itself is a base and can neutralize the HCl generated during the reaction. However, an additional non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often added in excess to ensure the piperidine remains in its free, nucleophilic form and to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the typical purification methods for this compound?
A5: After an aqueous work-up to remove the base and any salts, the crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities; a mixture of hexane and ethyl acetate is a common starting point. Recrystallization from a suitable solvent can also be an effective purification method.
Data Presentation
The following table summarizes the effect of different solvents on the yield of a closely related nucleophilic aromatic substitution reaction, which can serve as a guide for solvent selection in the synthesis of this compound.
Table 1: Effect of Solvent on the Yield of an Analogous SNAr Reaction [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | 80 | 12 | 45 |
| 2 | DMF | 80 | 12 | 65 |
| 3 | THF | 80 | 12 | 75 |
| 4 | THF (Microwave) | 95 | 40 min | 96 |
Note: The data presented is for a similar nucleophilic aromatic substitution reaction and should be used as a reference. Optimal conditions for the synthesis of this compound may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for nucleophilic aromatic substitution reactions on chloropyridines.
Materials:
-
6-chloropyridine-3-carbaldehyde
-
Piperidine
-
Anhydrous solvent (e.g., THF, DMF, or CH₃CN)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloropyridine-3-carbaldehyde (1.0 eq) and the chosen anhydrous solvent.
-
Add the non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Add piperidine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount in drug discovery and development, ensuring purity, confirming identity, and understanding molecular conformation. This document presents predicted NMR data based on the analysis of its constituent substructures, pyridine-3-carbaldehyde and piperidine, and outlines the experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. For this compound, the electron-donating piperidine group is expected to influence the chemical shifts of the pyridine ring protons and carbons, typically causing an upfield shift (to lower ppm values) compared to unsubstituted pyridine-3-carbaldehyde. Conversely, the electron-withdrawing aldehyde group will deshield adjacent protons and carbons, shifting them downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.4 - 8.6 | d | ~2.5 |
| H-4 | 7.8 - 8.0 | dd | ~8.5, 2.5 |
| H-5 | 6.6 - 6.8 | d | ~8.5 |
| Aldehyde-H | 9.8 - 10.0 | s | - |
| Piperidine-H (α) | 3.5 - 3.7 | t | ~5.5 |
| Piperidine-H (β) | 1.6 - 1.8 | m | - |
| Piperidine-H (γ) | 1.5 - 1.7 | m | - |
Predicted data is based on known values for pyridine-3-carbaldehyde and piperidine derivatives.[1][2]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 130 - 132 |
| C-4 | 135 - 137 |
| C-5 | 108 - 110 |
| C-6 | 160 - 162 |
| Aldehyde-C | 192 - 194 |
| Piperidine-C (α) | 45 - 47 |
| Piperidine-C (β) | 25 - 27 |
| Piperidine-C (γ) | 23 - 25 |
Predicted data is based on known values for pyridine-3-carbaldehyde and piperidine derivatives.[1][3]
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail on the carbon-hydrogen framework, other techniques offer complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the overall formula.[4] Fragmentation patterns can offer clues about the structure, but cannot definitively establish isomerism.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. For this compound, characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-N stretches would be expected.[5]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule. The pyridine ring system will have characteristic absorptions in the UV region.[4]
NMR spectroscopy remains the gold standard for unambiguous structure determination of organic molecules due to its ability to map out atomic connectivity through scalar and dipolar couplings.
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: Bruker DRX-400 spectrometer or equivalent.[6]
-
Frequency: 400 MHz.[6]
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal standard.
3. ¹³C NMR Spectroscopy:
-
Spectrometer: Bruker DRX-400 spectrometer or equivalent.[6]
-
Frequency: 100 MHz.[6]
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 220 ppm.
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal standard.
Visualizations
The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.
References
biological activity of 6-(piperidin-1-yl)pyridine-3-carbaldehyde analogs
A Comparative Guide to the Biological Activity of 6-(piperidin-1-yl)pyridine-3-carbaldehyde Analogs and Related Pyridine Derivatives
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of this compound have garnered interest for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs of this compound and structurally related pyridine derivatives, with a focus on their anticancer properties. The information presented is compiled from various studies to offer insights into their structure-activity relationships (SAR).
Anticancer Activity
The primary biological activity explored for analogs of this compound and related compounds is their potential as anticancer agents. Various derivatives have been synthesized and evaluated against a range of cancer cell lines, demonstrating activities from moderate to potent. The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes in cancer progression, such as kinases or ribonucleotide reductase.
Quantitative Data Summary
Table 1: Cytotoxic Activity of Pyridine-Urea Derivatives [1]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) - 48h | MCF-7 (Breast Cancer) IC50 (µM) - 72h |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin | 1.93 | Not Reported |
Table 2: Cytotoxic Activity of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives [2]
| Compound | SW480 (Colorectal Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 5h | 15.70 ± 0.28 | 16.50 ± 4.90 |
Table 3: Cytotoxic Activity of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives [3]
| Compound | PC3 (Prostate Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Derivative 1 | 0.1 - 0.85 | 1.2 - 74.1 |
| 5-Fluorouracil | 7.49 | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these pyridine derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480, PC3, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Kinase Inhibition Assay
Several pyridine derivatives have been investigated as kinase inhibitors.[6][7][8][9] A general protocol for a kinase inhibition assay is as follows:
-
Assay Components: The assay is typically performed in a buffer containing the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for evaluating the anticancer activity of novel compounds and a simplified representation of a kinase signaling pathway that can be targeted by these compounds.
Caption: A generalized workflow for the discovery and evaluation of novel anticancer compounds.
Caption: A simplified kinase signaling pathway targeted by pyridine-based inhibitors.
Conclusion
Analogs of this compound and related pyridine derivatives represent a promising class of compounds with significant potential as anticancer agents. The available data, though not from a single comparative study, indicates that modifications to the pyridine core and its substituents can lead to potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds appears to be the inhibition of critical signaling kinases. Further research focusing on a systematic structure-activity relationship study of this compound analogs is warranted to optimize their therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of these promising compounds.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. journaljpri.com [journaljpri.com]
- 6. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 6-(piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. The comparison focuses on three prominent methods starting from 6-chloropyridine-3-carbaldehyde: Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and Ullmann condensation. This document presents a summary of their respective advantages and limitations, supported by generalized experimental data for analogous reactions, to aid in the selection of the most suitable method for a given research and development context.
Comparison of Synthetic Routes
The synthesis of this compound from 6-chloropyridine-3-carbaldehyde and piperidine can be achieved through several established methods. The choice of a particular route often depends on factors such as desired yield, reaction conditions, catalyst cost and availability, and functional group tolerance. Below is a summary of the key parameters for the three most common synthetic strategies.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂) | None (or phase-transfer catalyst) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., Xantphos, RuPhos) | None | Often required (e.g., 1,10-phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) | Often used (e.g., K₂CO₃) | Inorganic base (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Anhydrous, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) | Polar aprotic (e.g., DMF, NMP) |
| Temperature | 80-120 °C | 80-180 °C | 100-200 °C |
| Reaction Time | 6-24 hours | 12-24 hours | 12-24 hours |
| Reported Yield * | 85-98% | 60-70% | 70-90% |
| Advantages | High yields, broad substrate scope, mild conditions | Palladium-free, operationally simple | Cost-effective catalyst, palladium-free |
| Disadvantages | Costly and air-sensitive catalyst/ligand | Harsh conditions, lower yields, limited scope | High temperatures, often requires ligands |
*Yields are based on analogous reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for each of the three main synthetic routes. These should be considered as starting points for optimization.
Route 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.[1][2] It generally offers high yields under relatively mild conditions.
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 6-chloropyridine-3-carbaldehyde (1.0 equiv) and piperidine (1.2 equiv).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and straightforward method for the synthesis of the target compound, avoiding the use of expensive transition metal catalysts.[1] However, it often requires higher temperatures and may result in lower yields compared to catalyzed methods.
Reaction Scheme:
Experimental Protocol:
-
In a sealable reaction vessel, combine 6-chloropyridine-3-carbaldehyde (1.0 equiv), piperidine (2.0 equiv), and a base such as potassium carbonate (1.5 equiv).
-
Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction and serves as a cost-effective alternative to palladium-catalyzed methods.[1] While traditional Ullmann conditions are harsh, modern protocols often employ ligands to facilitate the reaction at lower temperatures.
Reaction Scheme:
Experimental Protocol:
-
To a reaction vessel, add a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., potassium carbonate, 2.0 equiv).
-
Add 6-chloropyridine-3-carbaldehyde (1.0 equiv) and piperidine (1.5 equiv).
-
Add a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to 120-160 °C with stirring for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with aqueous ammonia and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the three discussed synthetic routes.
References
A Comparative Guide to the High-Resolution Mass Spectrometry of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) for the characterization of 6-(piperidin-1-yl)pyridine-3-carbaldehyde against other common analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate methods for the identification, quantification, and structural elucidation of this and similar molecules.
High-Resolution Mass Spectrometry (HRMS) Performance
HRMS is a powerful technique for the precise mass determination of molecules, enabling the confirmation of elemental composition and aiding in structural elucidation. For this compound (C₁₁H₁₄N₂O), the expected high-resolution mass data for common adducts in positive ion mode electrospray ionization (ESI) are presented below.
| Ion Species | Theoretical m/z | Required Mass Accuracy (ppm) |
| [M+H]⁺ | 191.11844 | < 5 |
| [M+Na]⁺ | 213.10038 | < 5 |
| [M+K]⁺ | 229.07432 | < 5 |
Comparison with Alternative Analytical Techniques
The selection of an analytical technique depends on the specific research question, sample complexity, and desired level of information. The following table compares HRMS with other commonly used analytical methods for the characterization of this compound.
| Technique | Principle | Information Provided | Sensitivity | Throughput | Key Advantages | Key Limitations |
| HRMS | Measures mass-to-charge ratio with high accuracy. | Elemental composition, molecular weight confirmation, fragmentation pattern for structural elucidation. | Very High (pg-fg) | High | Unambiguous molecular formula determination, high sensitivity and selectivity. | Does not provide information on stereochemistry or isomeric differentiation without chromatographic separation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, including connectivity of atoms, stereochemistry, and conformational analysis. | Moderate (µg-mg) | Low to Medium | Gold standard for structural elucidation, non-destructive. | Lower sensitivity compared to MS, complex spectra for impure samples. |
| GC-MS | Separates volatile compounds followed by mass analysis. | Identification of volatile components, fragmentation patterns for structural clues. | High (pg-ng) | High | Excellent for volatile and thermally stable compounds, established libraries for compound identification. | Derivatization may be required for non-volatile compounds, potential for thermal degradation. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with UV detection. | Quantification, purity assessment, separation of isomers. | Low to Moderate (ng-µg) | High | Robust and widely available, suitable for routine analysis and quality control. | Limited structural information, requires a chromophore for detection. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
A general protocol for the HRMS analysis of this compound using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer is as follows:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation (Optional but Recommended):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N₂) Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Acquisition Mode: Full scan from m/z 50 to 500.
-
Mass Resolution: > 20,000 FWHM.
-
Data Analysis: Process the data using the instrument's software to determine the accurate mass of the parent ion and any fragment ions. Compare the measured mass to the theoretical mass to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the HRMS analysis of a small molecule.
This guide provides a foundational understanding of the application of HRMS for the analysis of this compound and its comparison with other analytical techniques. For specific applications, optimization of the described protocols may be necessary.
A Comparative Crystallographic Analysis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde Derivatives and Related Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for derivatives structurally related to 6-(piperidin-1-yl)pyridine-3-carbaldehyde. Due to the limited availability of public crystallographic data for the exact title compound, this guide leverages data from closely related structures to offer insights into expected molecular conformations, bond parameters, and crystal packing. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and computational modeling of novel pyridine-based compounds.
Comparison of Crystallographic Data
The structural parameters of heterocyclic compounds containing a piperidine substituent are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. The conformation of the piperidine ring and its orientation relative to the aromatic system can significantly influence receptor binding and pharmacokinetic properties.
Below is a comparison of the crystallographic data for a pyridazine derivative featuring a piperidine substituent with other related pyridine derivatives. This comparison highlights key geometric parameters and crystal system information.
| Parameter | 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine[1] | [Zn(EtNic)₂Cl₂] (Pyridine Derivative Complex)[2] | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[3] |
| Chemical Formula | C₁₂H₁₅N₅ | C₁₆H₁₈Cl₂N₂O₄Zn | C₂₄H₂₆N₂O₄S |
| Molecular Weight | 229.29 | 454.60 | 466.54 |
| Crystal System | Monoclinic | Not specified | Monoclinic |
| Space Group | P2₁/n | Not specified | P2₁/n |
| a (Å) | 5.9665 (6) | Not specified | Not specified |
| b (Å) | 20.189 (3) | Not specified | Not specified |
| c (Å) | 9.9695 (13) | Not specified | Not specified |
| β (°) ** | 103.230 (7) | Not specified | Not specified |
| Volume (ų) ** | 1169.0 (2) | Not specified | Not specified |
| Z | 4 | Not specified | Not specified |
| Piperidine Ring Conformation | Chair | Not applicable | Chair[3] |
| Dihedral Angle | 10.36 (2)° (between pyridazine and pyrazole rings)[1] | Not applicable | 76.83 (13)° (between piperidine and quinoline rings)[3] |
Key Observations:
-
The piperidine ring in both the pyridazine and quinoline derivatives adopts a stable chair conformation.[1][3] This is a common low-energy conformation for saturated six-membered rings.
-
The dihedral angle between the heterocyclic rings varies significantly, indicating that the substitution pattern and the nature of the aromatic system play a crucial role in the overall molecular geometry.[1][3]
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and X-ray crystallographic analysis of pyridine derivatives, based on methodologies reported in the literature.[2][4][5]
Synthesis of Pyridine Derivatives:
A common route for the synthesis of functionalized pyridines involves the reaction of a suitable pyridine precursor with an amine. For instance, a substituted pyridine with a good leaving group (e.g., a halogen) at the 6-position can be reacted with piperidine in the presence of a base and a suitable solvent.
-
General Procedure: To a solution of the starting pyridine derivative in an appropriate solvent (e.g., ethanol, DMF), the corresponding amine is added.[2] The reaction mixture may be heated to reflux to ensure completion. After cooling, the product can be isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Single-Crystal X-ray Diffraction:
High-quality single crystals are essential for determining the three-dimensional structure of a compound.
-
Crystallization: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate).[6] Vapor diffusion is another common technique where a solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Data Collection: A single crystal of appropriate dimensions is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected at a specific temperature (e.g., 296 K).[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of pyridine derivatives.
References
- 1. 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparative Guide to Validating the Purity of 6-(piperidin-1-yl)pyridine-3-carbaldehyde using HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a key intermediate in many synthetic pathways. We present supporting experimental data and detailed protocols to facilitate an objective comparison with alternative analytical techniques.
Introduction
This compound is a substituted pyridine derivative with applications in medicinal chemistry and materials science. Its purity is paramount as impurities can lead to undesirable side reactions, lower yields, and potential safety concerns in downstream applications. This guide focuses on a primary HPLC method for purity determination and compares it with an alternative HPLC method and Gas Chromatography (GC) as a different analytical approach.
The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure the reliability and consistency of results.[1][2] Key validation parameters include specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[2][3][4]
Experimental Protocols
Primary HPLC Method (Method A)
This reversed-phase HPLC (RP-HPLC) method is designed for the robust separation of this compound from potential impurities.[5][6]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.[7]
Alternative HPLC Method (Method B)
This method utilizes a different stationary phase to offer alternative selectivity.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (20 mM, pH 7.0) (60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter.
Gas Chromatography (GC) Method (Method C)
GC is a suitable alternative for analyzing volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 2 mg of the compound in 1 mL of dichloromethane.
Data Presentation and Comparison
The performance of each method was evaluated based on key validation parameters. The results are summarized in the tables below.
Table 1: Method Performance Comparison
| Parameter | HPLC Method A | HPLC Method B | GC Method C |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography | Gas-Liquid Chromatography |
| Selectivity | Excellent separation of polar and non-polar impurities. | Good selectivity for aromatic compounds. | Excellent for volatile impurities. |
| Analysis Time | ~35 minutes | ~15 minutes | ~20 minutes |
| Sensitivity (LOD) | 0.01 µg/mL | 0.02 µg/mL | 0.05 µg/mL |
| Quantification (LOQ) | 0.03 µg/mL | 0.06 µg/mL | 0.15 µg/mL |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
| Accuracy (%Recovery) | 98.5 - 101.2% | 97.8 - 102.1% | 96.5 - 103.5% |
Table 2: Potential Impurities and Their Elution Profile
| Potential Impurity | Structure | Expected Retention Time (Method A) | Expected Elution (Method C) |
| Pyridine-3-carbaldehyde | C₆H₅NO | Early eluting | Volatile |
| Piperidine | C₅H₁₁N | Early eluting | Volatile |
| Unreacted Starting Material | Varies | Varies | Varies |
| Over-oxidation Product (Carboxylic Acid) | C₁₁H₁₄N₂O₂ | Later eluting | Non-volatile (requires derivatization) |
Mandatory Visualizations
Caption: Workflow for HPLC Purity Validation.
Caption: Logical Comparison of Analytical Methods.
Conclusion
The validation of purity for this compound can be effectively achieved using HPLC. The primary RP-HPLC method (Method A) with a C18 column provides excellent selectivity and sensitivity for a broad range of potential impurities. While the alternative HPLC method (Method B) offers a faster analysis time, it may have slightly lower sensitivity. The GC method (Method C) is a valuable complementary technique, especially for identifying and quantifying volatile impurities that may not be well-resolved by HPLC. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile and the desired balance between speed, sensitivity, and selectivity. It is recommended to use a combination of these methods for comprehensive purity profiling during drug development and quality control processes.
References
No Published Structure-Activity Relationship Data Available for 6-(piperidin-1-yl)pyridine-3-carbaldehyde Derivatives
A comprehensive search of scientific literature and patent databases has revealed no specific studies detailing the structure-activity relationship (SAR) of 6-(piperidin-1-yl)pyridine-3-carbaldehyde derivatives. While extensive research exists on the biological activities of various pyridine and piperidine-containing compounds, this particular chemical scaffold has not been the subject of published SAR investigations.
The search encompassed a wide range of queries aimed at identifying research on the synthesis, biological evaluation, and SAR of this specific compound class and its close analogs for various therapeutic targets, including cancer and protein kinases. The results consistently pointed to broader categories of substituted pyridines and piperidines, without focusing on the precise this compound core structure.
This lack of specific data prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including tables of quantitative biological data (e.g., IC50 values), detailed experimental protocols for relevant assays, and visualizations of SAR trends or signaling pathways, are contingent on the availability of published experimental results.
Researchers and drug development professionals interested in this particular scaffold may need to initiate their own research programs to establish the synthesis of a library of derivatives and subsequently evaluate their biological activities to determine the structure-activity relationships. Such a study would represent a novel contribution to the field of medicinal chemistry.
Should research on a related class of compounds be of interest, a new search and analysis can be conducted. For instance, a broader investigation into the SAR of substituted pyridine-3-carbaldehydes or 6-aminopyridine derivatives could be undertaken if such a topic is provided.
comparing the efficacy of catalysts for 6-(piperidin-1-yl)pyridine-3-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various catalytic methods for the synthesis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde, a crucial intermediate in the development of pharmaceutical agents. The synthesis, which involves the coupling of 6-chloropyridine-3-carbaldehyde with piperidine, is evaluated across three common catalytic strategies: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann coupling, and a catalyst-free, microwave-assisted approach. This objective comparison is supported by experimental data from analogous reactions found in the literature, offering insights into the performance of each method.
Introduction
This compound is a key building block in medicinal chemistry, forming the core of various biologically active molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. The primary transformation involves the formation of a C-N bond between the pyridine ring and piperidine. This guide explores the efficacy of different catalytic systems to achieve this transformation, focusing on key performance indicators such as reaction yield, time, temperature, and catalyst loading.
Comparison of Catalytic Methodologies
The synthesis of this compound from 6-chloropyridine-3-carbaldehyde and piperidine can be achieved through several catalytic pathways. Below is a summary of the performance of three prominent methods. The data presented is extrapolated from similar reactions reported in scientific literature and serves as a comparative benchmark.
| Method | Catalyst System | Typical Yield (%) | Reaction Time | Temperature (°C) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | 85 - 95 | 12 - 24 h | 100 - 120 | 1 - 5 | High yields, broad substrate scope | Expensive catalyst and ligands, requires inert atmosphere |
| Ullmann Coupling | CuI / L-proline | 70 - 85 | 24 - 48 h | 110 - 130 | 5 - 10 | Lower cost catalyst | Harsher reaction conditions, longer reaction times, often requires ligands |
| Microwave-Assisted SNAr | Catalyst-Free | 90 - 98 | 15 - 30 min | 150 - 180 | N/A | Rapid, high yields, solvent-free potential, no catalyst cost | Requires specialized microwave reactor, high temperatures |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.
Palladium-Catalyzed Buchwald-Hartwig Amination
This method is a highly efficient and versatile approach for the formation of C-N bonds.
Reaction Scheme:
Materials:
-
6-chloropyridine-3-carbaldehyde
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Add anhydrous toluene to the flask and stir for 10 minutes.
-
Add 6-chloropyridine-3-carbaldehyde (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Coupling
The Ullmann coupling offers a more economical, albeit often more demanding, alternative to palladium-catalyzed methods.
Reaction Scheme:
Materials:
-
6-chloropyridine-3-carbaldehyde
-
Piperidine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 6-chloropyridine-3-carbaldehyde (1.0 eq), piperidine (1.5 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Catalyst-Free Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
This approach leverages microwave technology to accelerate the reaction, often without the need for a catalyst.
Reaction Scheme:
Materials:
-
6-chloropyridine-3-carbaldehyde
-
Piperidine
Procedure:
-
In a microwave-safe reaction vessel, mix 6-chloropyridine-3-carbaldehyde (1.0 eq) and piperidine (2.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 180 °C for 20 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Dissolve the resulting mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with water to remove excess piperidine and any salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of each synthetic method.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Ullmann Coupling.
Caption: Workflow for Microwave-Assisted SNAr.
Conclusion
The choice of catalytic method for the synthesis of this compound depends on the specific requirements of the research or development project.
-
Palladium-catalyzed Buchwald-Hartwig amination offers high yields and reliability, making it a preferred method in many discovery and process chemistry settings, despite the higher cost of the catalyst.
-
Copper-catalyzed Ullmann coupling presents a more cost-effective alternative, which may be suitable for larger-scale synthesis where cost is a primary driver, provided that the longer reaction times and potentially lower yields are acceptable.
-
Catalyst-free, microwave-assisted synthesis is an excellent option for rapid synthesis, particularly in a high-throughput or discovery chemistry environment. The significant reduction in reaction time and the potential for solvent-free conditions align well with the principles of green chemistry.
Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic route for this compound and to perform optimization studies to suit their specific needs.
Spectroscopic Scrutiny: A Comparative Analysis of 6-(piperidin-1-yl)pyridine-3-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of isomeric compounds is paramount. The positional isomerism of substituents on a pyridine ring can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicological properties. This guide provides a comparative spectroscopic framework for distinguishing between isomers of 6-(piperidin-1-yl)pyridine-3-carbaldehyde.
Comparative Spectroscopic Data
The electronic interplay between the electron-donating piperidinyl (analogous to an amino group) and electron-withdrawing carbaldehyde groups significantly influences the chemical environment of the pyridine ring protons and carbons. This is reflected in their respective NMR spectra. Infrared spectroscopy provides characteristic frequencies for the functional groups, while mass spectrometry allows for the determination of the molecular weight and fragmentation patterns.
Table 1: Comparative ¹H NMR Data of Analogous Aminopyridine Carbaldehyde Isomers (in DMSO-d₆)
| Proton | 6-Aminopyridine-3-carbaldehyde (Analog 1) Chemical Shift (δ, ppm) | 2-Aminopyridine-3-carbaldehyde (Analog 2) Chemical Shift (δ, ppm) | Expected Differences for Piperidinyl Isomers |
| Aldehyde (-CHO) | ~9.5 - 10.5 | ~9.5 - 10.5 | The precise chemical shift will be influenced by the overall electronic nature of the ring, but will remain in the characteristic downfield region for aldehydes. |
| Pyridine Ring Protons | Complex pattern in the aromatic region (~6.5 - 8.5) | Complex pattern in the aromatic region (~6.5 - 8.5) | The substitution pattern will result in distinct splitting patterns and chemical shifts for the remaining pyridine protons, allowing for unambiguous isomer identification. The protons ortho to the nitrogen will typically be the most downfield. |
| Amino (-NH₂) | Broad singlet, chemical shift can vary | Broad singlet, chemical shift can vary | The piperidinyl protons will exhibit characteristic multiplets in the aliphatic region of the spectrum. |
Table 2: Comparative ¹³C NMR Data of Analogous Aminopyridine Carbaldehyde Isomers (in DMSO-d₆)
| Carbon | 6-Aminopyridine-3-carbaldehyde (Analog 1) Chemical Shift (δ, ppm) | 2-Aminopyridine-3-carbaldehyde (Analog 2) Chemical Shift (δ, ppm) | Expected Differences for Piperidinyl Isomers |
| Carbonyl (C=O) | ~190 - 200 | ~190 - 200 | The carbonyl carbon chemical shift is a key indicator and will be present in a similar downfield region for all isomers. |
| Pyridine Ring Carbons | Distinct signals in the aromatic region (~110 - 160) | Distinct signals in the aromatic region (~110 - 160) | The chemical shifts of the pyridine carbons are highly sensitive to the positions of the substituents, providing a clear fingerprint for each isomer. |
| Piperidinyl Carbons | N/A | N/A | The piperidinyl carbons will appear in the aliphatic region of the spectrum. |
Table 3: Comparative IR and MS Data of Analogous Aminopyridine Carbaldehyde Isomers
| Spectroscopic Technique | 6-Aminopyridine-3-carbaldehyde (Analog 1) | 2-Aminopyridine-3-carbaldehyde (Analog 2) | Expected Features for Piperidinyl Isomers |
| IR Spectroscopy (cm⁻¹) | |||
| C=O Stretch | ~1680 - 1710 | ~1680 - 1710 | A strong absorption band characteristic of an aromatic aldehyde carbonyl group. |
| C-N Stretch | ~1250 - 1350 | ~1250 - 1350 | Stretching vibration of the bond between the pyridine ring and the piperidinyl nitrogen. |
| Aromatic C=C and C=N Stretches | ~1400 - 1600 | ~1400 - 1600 | A series of bands typical for the pyridine ring. |
| Mass Spectrometry (MS) | |||
| Molecular Ion (M⁺) | m/z 122.12 | m/z 122.12 | The molecular ion peak will confirm the molecular weight of the isomer. For this compound, this would be at m/z 190.24. |
| Key Fragmentation | Loss of CO, fragmentation of the amino/piperidinyl group | Loss of CO, fragmentation of the amino/piperidinyl group | Common fragmentation pathways for aromatic aldehydes include the loss of the carbonyl group (M-28). Fragmentation of the piperidinyl ring will also produce characteristic ions. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a larger number of scans (e.g., using a DEPT or APT pulse sequence to aid in the assignment of carbon types).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Analytical Workflow
The logical flow for the spectroscopic comparison and identification of the isomers can be visualized as follows:
The following diagram illustrates the logical process of using the combined spectroscopic data to elucidate the structure of an unknown isomer.
Safety Operating Guide
Proper Disposal of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde: A Comprehensive Guide
For Immediate Reference: Treat all 6-(Piperidin-1-yl)pyridine-3-carbaldehyde waste as hazardous. Due to its chemical structure, incorporating both a pyridine and a piperidine ring with an aldehyde functional group, this compound is presumed to share the hazardous characteristics of its components, including potential flammability, toxicity, and irritant properties.[1] Adherence to strict disposal protocols is essential for laboratory safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][2] |
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] Collect the absorbed material into a sealed container for disposal.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Waste Segregation and Storage
Proper segregation is a critical first step in the disposal process.
-
Waste Identification : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Containerization : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The container should be made of a compatible material, such as glass or high-density polyethylene.[2][3]
-
Labeling : The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[3] Also, clearly indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
Incompatible Materials : Do not mix this waste with other waste streams.[1] Specifically, store it separately from strong oxidizing agents and acids.[1][4]
Disposal Protocol
The final disposal of this compound must comply with all local, state, and federal regulations.[1]
-
Collection : Accumulate waste in the designated satellite accumulation area within your laboratory.
-
Contact Waste Management : Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[2][5] Never pour this chemical or its waste down the drain.[2]
-
Incineration : For pyridine and its derivatives, high-temperature incineration is a common disposal method.[6] Your waste management provider will determine the most appropriate disposal technique.
Experimental Workflow for Disposal
Caption: Experimental workflow for the safe disposal of this compound.
Logical Decision-Making for Disposal
Caption: Decision tree for the proper handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling 6-(Piperidin-1-yl)pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-(Piperidin-1-yl)pyridine-3-carbaldehyde. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent functional groups: pyridines and aldehydes. A conservative approach is essential, treating the compound with a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be toxicity, flammability, and irritation. Pyridine derivatives can be toxic and flammable, while aldehydes are often irritants and sensitizers.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory to ensure personnel safety.
Minimum Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn when handling larger quantities. | To protect eyes from splashes and vapors.[1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | To prevent skin contact and absorption.[1][6] |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | To protect skin and clothing from contamination.[1][7][8] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors.[1][9][10] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects.[7][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
-
Preparation and Weighing:
-
Conduct all manipulations of solid and solutions of this compound within a certified chemical fume hood.[9][10]
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated and clearly labeled spatulas and weighing containers.
-
Handle the compound gently to prevent the creation of dust or aerosols.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep containers covered as much as possible during the dissolution process.
-
-
During the Experiment:
-
Clearly label all vessels containing the chemical with its name and known hazards.
-
Maintain a clean and organized work area to prevent accidental spills.
-
Avoid working alone; ensure another person is aware of the ongoing work.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.[6]
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][6]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.[1] Store it separately from strong oxidizing agents and acids.[9]
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and personal protective equipment, in a clearly labeled, sealed hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols (e.g., Flammable, Toxic, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[1]
Emergency Procedures
-
Spill:
-
Small Spill: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[1] Place the absorbent material into a sealed container for hazardous waste disposal.
-
Large Spill: In the event of a large spill, evacuate the immediate area and contact your institution's EHS department immediately.[1]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. uah.edu [uah.edu]
- 5. ehs.ncsu.edu [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. osha.gov [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
